Product packaging for 3-Hydroxy-3-methyl-2-butanone(Cat. No.:CAS No. 115-22-0)

3-Hydroxy-3-methyl-2-butanone

Cat. No.: B089657
CAS No.: 115-22-0
M. Wt: 102.13 g/mol
InChI Key: BNDRWEVUODOUDW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-butanone (CAS RN: 115-22-0), with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol, is a clear, colorless to light yellow liquid . It is an Oxygenated Volatile Organic Compound (OVOC) of significant interest in atmospheric chemistry research, where it serves as a model compound for studying the tropospheric fate of oxidation products from larger hydrocarbons . It is specifically identified as an oxidation product of the OH-initiated reaction of 2-methyl-2-butene . Its atmospheric degradation is primarily driven by photolysis and reaction with OH radicals, making it crucial for validating and refining chemical mechanisms in air quality models . The compound has a boiling point of approximately 138-141 °C, a density of 0.96 g/mL at 20 °C, and is soluble in water and chloroform . As a liquid, it has a flash point of 42 °C, classifying it as a flammable liquid and vapor, and requires storage in a cool, well-ventilated place, protected from ignition sources . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic-therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B089657 3-Hydroxy-3-methyl-2-butanone CAS No. 115-22-0

Properties

IUPAC Name

3-hydroxy-3-methylbutan-2-one
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InChI

InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3
Source PubChem
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InChI Key

BNDRWEVUODOUDW-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID60870468
Record name 2-Butanone, 3-hydroxy-3-methyl-
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Hydroxy-3-methyl-2-butanone
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CAS No.

115-22-0
Record name 3-Hydroxy-3-methyl-2-butanone
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Record name 3-HYDROXY-3-METHYL-2-BUTANONE
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Record name 3-hydroxy-3-ethylbutanone
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-butanone: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Hydroxy-3-methyl-2-butanone (CAS No. 115-22-0). The information is compiled from various scientific sources to support research and development activities. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Additionally, this guide includes visualizations of the chemical structure, a typical synthesis workflow, and its role in a key biological pathway, all rendered using the DOT language for clarity and precision.

Chemical Identity and Properties

This compound, also known as dimethylacetylcarbinol or methylacetoin, is a secondary alpha-hydroxy ketone.[1][2] It is a clear, colorless to light yellow liquid.[1][2] This compound serves as a valuable intermediate in organic synthesis and has applications as a photoinitiator in UV-curable coatings.[1][3] As an α-hydroxy ketone, its hydroxyl and carbonyl groups offer versatile reactivity for creating a variety of other functional groups, making it a useful synthon in the preparation of more complex molecules.[1][3]

Chemical Identifiers
IdentifierValue
CAS Number 115-22-0[4][5][6][7]
Molecular Formula C5H10O2[4][5][6][7]
Molecular Weight 102.13 g/mol [7]
IUPAC Name 3-Hydroxy-3-methylbutan-2-one[1]
Synonyms Dimethylacetylcarbinol, 3-Methylacetoin, Acetyldimethylcarbinol, 2-Hydroxy-2-methyl-3-butanone[2][5]
InChI 1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3[4]
InChIKey BNDRWEVUODOUDW-UHFFFAOYSA-N[4]
SMILES CC(=O)C(C)(C)O[4]
Physicochemical Properties
PropertyValue
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 140-141 °C (lit.)[1][4]
Density 0.971 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.415 (lit.)[1][4]
Flash Point 42 °C (107.6 °F) - closed cup[4]
Solubility Soluble in chloroform[1]
Vapor Pressure 1.03 mmHg at 25°C[2]

Chemical Structure

The structure of this compound features a four-carbon chain with a ketone at the second position and a hydroxyl group and two methyl groups at the third position.

Fig. 1: Chemical Structure of this compound

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: In a typical ¹H NMR spectrum, one would expect to see a singlet for the methyl protons adjacent to the carbonyl group, a singlet for the two equivalent methyl protons on the tertiary carbon, and a singlet for the hydroxyl proton. The exact chemical shifts can vary based on the solvent used.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon (typically in the 205-220 ppm range), the quaternary carbon bearing the hydroxyl group, the carbon of the acetyl methyl group, and the carbons of the two equivalent methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the hydroxyl group would also be present, generally in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 102. Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydration of 2-methyl-3-butyn-2-ol.[1][3]

Materials:

  • 2-methyl-3-butyn-2-ol (1.0 mol, 84g)

  • Concentrated sulfuric acid (98 wt%, 19 mL)

  • Yellow mercury oxide (13g)

  • Deionized water (100 mL)

  • Ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: Slowly add 19 mL of concentrated sulfuric acid to 100 mL of water in a flask with cooling. To this acidic solution, add 13 g of yellow mercury oxide over a period of 1.5 hours.

  • Reaction: Heat the mercury oxide-containing sulfuric acid solution to 65-75 °C. Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise to the solution while maintaining the temperature between 65-75 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65-75 °C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and perform suction filtration to remove any solids.

  • Extraction: Extract the filtrate with ether (3 x 20 mL).

  • Washing: Wash the combined organic phases with water and then with a sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation.

  • Purification: Purify the crude product by distillation, collecting the fraction at 140 °C to obtain this compound as a light yellow liquid.[1][3]

G Synthesis Workflow for this compound cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Mix H₂SO₄ and H₂O prep2 Add HgO prep1->prep2 react1 Heat catalyst solution to 65-75 °C prep2->react1 react2 Add 2-methyl-3-butyn-2-ol dropwise react1->react2 react3 Stir for 30 min at 65-75 °C react2->react3 workup1 Cool and filter react3->workup1 workup2 Extract with ether workup1->workup2 workup3 Wash organic phase workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Distill at 140 °C workup4->workup5 product product workup5->product This compound

Fig. 2: Synthesis Workflow for this compound

Biological Significance

This compound is an intermediate in the 2,3-butanediol pathway, which is significant in certain microorganisms. For instance, in the plant pathogen Pectobacterium carotovorum, this pathway is linked to its virulence. The production of 3-hydroxy-2-butanone (acetoin) can lead to a more alkaline environment, which enhances the activity of pectate lyases, enzymes that degrade plant cell walls and contribute to soft rot disease.

G 2,3-Butanediol Pathway in Pectobacterium carotovorum Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-acetolactate synthase (budB) Acetoin Acetoin (3-Hydroxy-2-butanone) alpha_Acetolactate->Acetoin α-acetolactate decarboxylase Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-butanediol dehydrogenase Alkalinization Milieu Alkalinization Acetoin->Alkalinization Virulence Increased Virulence Alkalinization->Virulence enhances pectate lyase activity

Fig. 3: 2,3-Butanediol Pathway in Pectobacterium carotovorum

Safety and Handling

This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Store in a tightly closed container in a cool, dry place designated for flammable liquids.[8] In case of skin contact, wash immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[8]

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the accuracy or completeness of the information. Users should conduct their own assessments and follow all applicable safety guidelines.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the α-hydroxy ketone, 3-Hydroxy-3-methyl-2-butanone. This document details its presence in various natural products, outlines the biosynthetic pathways responsible for its formation, and provides detailed experimental protocols for its detection and quantification.

Natural Occurrence of this compound

This compound, also known as methylacetoin, is a naturally occurring volatile organic compound that contributes to the characteristic aroma and flavor of a variety of foods and beverages. Its presence is most notable in fermented products, where it is a metabolic byproduct of microbial activity. The compound has also been identified as a volatile component in certain fruits.

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of this compound and its closely related isomer, 3-hydroxy-2-butanone (acetoin), in various natural sources. It is important to note that concentrations can vary significantly based on factors such as the specific cultivar, fermentation conditions, and analytical methods employed.

Natural SourceCompoundConcentration Range (µg/L unless otherwise noted)Reference(s)
Fermented Foods
Yogurt (Cow Milk)3-Hydroxy-2-butanone (Acetoin)30,460 ± 650[1]
Yogurt (Buffalo Milk)3-Hydroxy-2-butanone (Acetoin)1,650 ± 340[1]
Yogurt (General)3-Methyl-2-butanone7,200 ± 590[1]
Cheese (General)3-Hydroxy-2-butanone (Acetoin)Present, but not quantified[2]
Beverages
Lager BeerThis compoundPresent, but not quantified[3]
Cherry Wine3-Hydroxy-2-butanone (Acetoin)Present, but not quantified[4][5]
Fruits
Raspberry3-Hydroxy-2-butanone (Acetoin)Present, but not quantified
Rubus corchorifolius L. f. Fruit3-Hydroxy-2-butanone (Acetoin)Present, but not quantified[4]

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in microorganisms is through the 2,3-butanediol pathway. This metabolic pathway is prevalent in various bacteria and yeasts, including species of Lactococcus, Pectobacterium, and Saccharomyces. The key steps involve the conversion of pyruvate, a central metabolite in glycolysis.

The pathway is initiated by the enzyme acetolactate synthase, which catalyzes the condensation of two pyruvate molecules to form α-acetolactate. Subsequently, α-acetolactate is decarboxylated by acetolactate decarboxylase to yield acetoin (3-hydroxy-2-butanone). While the direct enzymatic synthesis of this compound is less commonly detailed, it is understood to be a closely related metabolite, likely arising from variations in the substrate specificity of the enzymes involved or through subsequent modification of acetoin.

Below is a diagram illustrating the core biosynthetic pathway leading to the formation of acetoin, a key precursor and structural analog of this compound.

Biosynthetic Pathway of Acetoin Biosynthetic Pathway of Acetoin Pyruvate Pyruvate (2 molecules) alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase Acetoin Acetoin (3-Hydroxy-2-butanone) alpha_Acetolactate->Acetoin Acetolactate Decarboxylase

Caption: Biosynthetic pathway of acetoin.

Experimental Protocols for Analysis

The analysis of this compound in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME). This approach is well-suited for the detection of volatile and semi-volatile organic compounds in complex samples.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in a food or beverage matrix. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation:

  • Liquid Samples (e.g., Beer, Wine):

    • Transfer 5 mL of the degassed sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) at a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Solid/Semi-solid Samples (e.g., Yogurt, Fruit Puree):

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water and 1 g of sodium chloride.

    • Add an appropriate internal standard at a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

  • Equilibration: Incubate the sealed vial at 40-60°C for 15-30 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30-60 minutes at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the GC inlet, heated to 250°C, for 3-5 minutes to desorb the analytes.

  • GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for separating polar volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/minute.

    • Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

4. Data Analysis and Quantification:

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Below is a workflow diagram illustrating the key steps in the HS-SPME-GC-MS analysis.

Experimental Workflow for HS-SPME-GC-MS Analysis HS-SPME-GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Sample (Liquid or Solid) Vial Headspace Vial + NaCl + Internal Standard Sample->Vial Equilibration Equilibration (40-60°C) Vial->Equilibration Extraction Extraction (SPME Fiber) Equilibration->Extraction Desorption Desorption in GC Inlet (250°C) Extraction->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Mass Spectra & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: HS-SPME-GC-MS workflow.

References

The Biosynthesis of 3-Hydroxy-3-methyl-2-butanone in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, also known as acetoin, is a volatile organic compound with a characteristic buttery flavor and aroma. In yeast, particularly Saccharomyces cerevisiae, it is a key intermediate in the 2,3-butanediol pathway, which is linked to the biosynthesis of the branched-chain amino acids valine and isoleucine. The production of acetoin is of significant interest in the food and beverage industries for its contribution to flavor profiles and is also a valuable chiral building block for the synthesis of various chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in yeast, detailing the enzymes, metabolic routes, and relevant experimental methodologies.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in yeast primarily originates from pyruvate, a central metabolite derived from glycolysis. The pathway involves a series of enzymatic and non-enzymatic reactions, with a key intermediate being α-acetolactate.

Formation of α-Acetolactate from Pyruvate

The first committed step in the pathway is the condensation of two molecules of pyruvate to form one molecule of (S)-α-acetolactate. This reaction is catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][2] In Saccharomyces cerevisiae, the catalytic subunit of this enzyme is encoded by the ILV2 gene and is located in the mitochondria.[3][4][5] The activity of acetolactate synthase is a critical control point in the pathway and is subject to feedback inhibition by the end-product amino acids, valine and isoleucine.[2]

Conversion of α-Acetolactate to this compound (Acetoin)

There are two primary routes for the conversion of α-acetolactate to acetoin in yeast:

  • The Diacetyl Reduction Pathway: α-acetolactate that is exported from the mitochondria to the cytosol can undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl (2,3-butanedione).[1][6] This reaction is favored by aerobic conditions and lower pH.[7] Diacetyl is then reduced to (R)-acetoin by the action of various NADH- or NADPH-dependent diacetyl reductases .[7][8] Several enzymes in yeast exhibit diacetyl reductase activity, including butanediol dehydrogenase (Bdh1).[8][9][10]

  • The α-Acetolactate Decarboxylase (ALDC) Pathway: Some microorganisms possess the enzyme α-acetolactate decarboxylase (ALDC) , which directly catalyzes the decarboxylation of α-acetolactate to acetoin, bypassing the formation of diacetyl.[11][12][13] While Saccharomyces cerevisiae does not naturally possess a highly active ALDC for this purpose, this enzyme, often from bacterial sources like Bacillus subtilis, has been widely expressed in metabolically engineered yeast strains to enhance acetoin production and prevent the formation of the off-flavor compound diacetyl.[2][13][14][15]

Further Metabolism of this compound

Acetoin can be further reduced to 2,3-butanediol by butanediol dehydrogenase (BDH) , an enzyme that is typically NADH-dependent in yeast and encoded by the BDH1 gene.[9][13][16] This reaction is reversible, but the equilibrium generally favors the formation of 2,3-butanediol.[10] In some engineered strains, the deletion of BDH1 is a key strategy to increase the accumulation of acetoin.[2][13]

The following diagram illustrates the core biosynthetic pathway of this compound in yeast.

Biosynthesis_of_3_Hydroxy_3_methyl_2_butanone Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase (Ilv2) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation Acetoin This compound (Acetoin) alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC - engineered) Val_Leu Valine, Leucine alpha_Acetolactate->Val_Leu Ilv5, Ilv3 Diacetyl->Acetoin Butanediol 2,3-Butanediol Acetoin->Butanediol Butanediol Dehydrogenase (Bdh1)

Biosynthesis pathway of this compound in yeast.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound in yeast.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeGeneOrganismSubstrateKmVmax or kcatCofactorReference(s)
Acetolactate SynthaseILV2S. cerevisiaePyruvate8.6 mM (catalytic subunit only)-Thiamine diphosphate, Mg2+, FAD[3]
Acetolactate SynthaseILV2S. cerevisiaePyruvate18.1 mM (with regulatory subunit)-Thiamine diphosphate, Mg2+, FAD[3]
Diacetyl Reductase ((R)-acetoin forming)-S. cerevisiaeDiacetyl--NADH[8][10]
Butanediol DehydrogenaseBDH1S. cerevisiaeAcetoin--NADH[9]

Table 2: Intracellular Metabolite Concentrations in S. cerevisiae

MetaboliteConditionConcentration (μmol/g dry cell weight)Reference(s)
PyruvateGlucose-limited chemostat (D=0.29 h-1)~1.5[17]
PyruvateSteady state, 50 mM extracellular glucose~12-20 mM (intracellular)[18]
α-AcetolactateLager beer fermentation (peak)~150 mg/L (extracellular)[19]
ATPGlucose-limited chemostat (D=0.1 h-1)2-fold higher at 12°C vs 30°C[10]

Table 3: Production of this compound (Acetoin) in Metabolically Engineered S. cerevisiae

Strain Engineering StrategyFermentation ModeGlucose (g/L)Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference(s)
Overexpression of alsS & alsD (B. subtilis), deletion of BDH1, overexpression of noxE (L. lactis)Fed-batch-100.10.44-[2][13]
Overexpression of alsS, alsD (B. subtilis), noxE (L. lactis), deletion of ARA1, YPR1, ORA1--101.30.49 (96% of theoretical max)-[14]
Overexpression of GPD1, deletion of ALD6Batch2009.5--[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in yeast.

Preparation of Yeast Cell Extracts for Enzyme Assays

This protocol describes the preparation of crude cell extracts from Saccharomyces cerevisiae suitable for enzymatic activity measurements.[20]

Materials:

  • Yeast Peptone Dextrose Adenine (YPDA) medium

  • Potassium phosphate buffer (25 mM, pH 8.0)

  • Lysis buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, 1x protease inhibitor cocktail

  • Glass beads (0.5 mm diameter)

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Grow a yeast culture in YPDA medium overnight at 30°C with shaking.

  • Inoculate 50 mL of fresh YPDA medium with the overnight culture to an OD600 of approximately 0.1.

  • Grow the culture at 30°C with vigorous shaking until it reaches an OD600 of 0.5–1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water and once with ice-cold potassium phosphate buffer.

  • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.

  • Add an equal volume of acid-washed glass beads to the cell suspension.

  • Disrupt the cells by vortexing for 10 cycles of 1 minute of vortexing followed by 1 minute on ice.

  • Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (crude cell extract) to a new pre-chilled tube.

  • Determine the protein concentration of the extract using a Bradford assay or a similar method. The extract is now ready for enzyme assays.

Assay for Acetolactate Synthase (ALS) Activity

This colorimetric assay is based on the conversion of the product, α-acetolactate, to acetoin, which can be quantified.[12][15]

Materials:

  • MES buffer (0.05 M, pH 6.0)

  • Sodium pyruvate solution (100 mM in MES buffer)

  • Thiamine diphosphate (ThDP) solution (10 mM)

  • MgCl2 solution (100 mM)

  • FAD solution (1 mM)

  • Sulfuric acid (H2SO4), 6 N

  • Creatine solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH)

  • Acetoin standard solutions

  • Yeast cell extract (prepared as described above)

Procedure:

  • Prepare a reaction mixture containing: 50 µL of 0.05 M MES buffer (pH 6.0), 10 µL of 100 mM sodium pyruvate, 10 µL of 10 mM ThDP, 10 µL of 100 mM MgCl2, and 10 µL of 1 mM FAD.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the yeast cell extract.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 6 N H2SO4.

  • Incubate at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Add 100 µL of 0.5% creatine solution and 100 µL of 5% α-naphthol solution.

  • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance at 522 nm.

  • Prepare a standard curve using known concentrations of acetoin and use it to determine the amount of acetoin produced in the enzymatic reaction.

  • One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method allows for the quantification of volatile compounds, including acetoin, from a liquid fermentation sample.[21][22][23][24][25]

Materials:

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Sodium chloride (NaCl) or other salting-out agent

  • Internal standard (e.g., 2,3-butanediol-d6 or other suitable deuterated standard)

  • GC-MS system equipped with a headspace autosampler and a suitable capillary column (e.g., DB-WAX or equivalent polar column)

Procedure:

  • Sample Preparation:

    • Collect a sample of the yeast fermentation broth.

    • Centrifuge the sample to remove yeast cells (e.g., 10,000 x g for 10 minutes).

    • Transfer a precise volume of the supernatant (e.g., 5 mL) to a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add a saturating amount of NaCl (e.g., 2 g) to increase the volatility of the analytes.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-GC-MS Analysis:

    • Headspace Incubation: Incubate the vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

    • Injection: Automatically inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.

    • GC Separation: Use a temperature program to separate the volatile compounds. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 180°C at 5°C/minute.

      • Hold at 180°C for 5 minutes.

    • MS Detection: Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for this compound (acetoin) can be used for quantification.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound of known concentrations, prepared in a similar matrix to the samples.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HS-GC-MS Analysis cluster_Data Data Analysis Fermentation_Sample Yeast Fermentation Broth Sample Centrifugation Centrifugation Fermentation_Sample->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Vial_Prep Add to Headspace Vial + Internal Standard + NaCl Supernatant_Transfer->Vial_Prep Incubation Headspace Incubation Vial_Prep->Incubation Injection Headspace Injection Incubation->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Workflow for HS-GC-MS quantification of this compound.

Conclusion

The biosynthesis of this compound in yeast is a well-characterized pathway with significant implications for both fundamental metabolic research and industrial biotechnology. A thorough understanding of the enzymes involved, their regulation, and the alternative metabolic routes provides a strong foundation for the rational design of yeast cell factories for the enhanced production of this valuable compound. The experimental protocols outlined in this guide offer robust methods for the characterization and quantification of this pathway, enabling researchers to further explore and engineer the production of this compound in yeast.

References

Spectroscopic Profile of 3-Hydroxy-3-methyl-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-3-methyl-2-butanone (also known as dimethylacetylcarbinol), a key organic compound with applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Registry Number: 115-22-0[1]

  • Molecular Formula: C₅H₁₀O₂[1]

  • Molecular Weight: 102.1317 g/mol [1]

  • Boiling Point: 140-141 °C[2]

  • Density: 0.971 g/mL at 25 °C[2]

  • Refractive Index: n20/D 1.415[2]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
Data not explicitly available in search resultsCDCl₃[3]

Note: While search results confirm the existence of ¹H NMR spectra for this compound, specific chemical shift and multiplicity data were not available.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search resultsC1 (CH₃-C=O)
Data not explicitly available in search resultsC2 (C=O)
Data not explicitly available in search resultsC3 (C-OH)
Data not explicitly available in search resultsC4, C5 (C(CH₃)₂)

Note: Search results indicate the availability of ¹³C NMR data, but specific chemical shifts were not provided. The assignments are based on the known structure of the molecule.[4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3450 (broad)O-H stretch (alcohol)
~2980C-H stretch (alkane)
~1710C=O stretch (ketone)
~1370C-H bend (alkane)
~1150C-O stretch (tertiary alcohol)

Note: The exact values can vary based on the sample preparation method (e.g., liquid film, KBr disc, or solution). The data is a general representation based on typical functional group frequencies.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

m/zProposed Fragment
102[M]⁺ (Molecular Ion)
87[M - CH₃]⁺
59[C₃H₇O]⁺
43[CH₃CO]⁺ (Base Peak)

Note: The fragmentation pattern is consistent with the structure of a ketol. The base peak at m/z 43 is characteristic of an acetyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 90 MHz or higher).[3]

  • Data Acquisition:

    • For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.

    • For ¹³C NMR, the spectrum is acquired over a range of approximately 0-220 ppm.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The compound is dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a sample cell with salt windows.[6]

  • Instrumentation: The sample is placed in the beam path of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the sample.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound 3-Hydroxy-3-methyl- 2-butanone NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Acquire & Process NMR Data NMR->NMR_Data IR_Data Acquire & Process IR Data IR->IR_Data MS_Data Acquire & Process MS Data MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

3-Hydroxy-3-methyl-2-butanone: A Technical Guide to its Toxicological Profile and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 3-Hydroxy-3-methyl-2-butanone is limited in publicly accessible literature. Many safety data sheets indicate that the toxicological properties of this specific substance have not been fully investigated.[1] This guide summarizes the available information and outlines standard toxicological testing methodologies that would be applied to fully characterize its safety profile. Much of the detailed toxicological information available is for the structurally related compound, 2-butanone (methyl ethyl ketone, MEK), for which 3-hydroxy-2-butanone is a known metabolite.[2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its toxicological potential.

PropertyValueReference
CAS Number 115-22-0[4][5][6][7]
Molecular Formula C₅H₁₀O₂[4][5][7]
Molecular Weight 102.13 g/mol [4][5][6][7]
Appearance Colorless to light yellow liquid[1][8]
Boiling Point 140 - 141 °C at 760 mmHg[1]
Flash Point 42 °C (107.6 °F)[1]
Specific Gravity 0.970[1]
Vapor Density 3.52[1]

Toxicological Data Summary

The available toxicological data for this compound is sparse. The following table summarizes the general statements found in safety data sheets. No quantitative data (e.g., LD50, NOAEL) from specific studies were found in the public domain.

EndpointSummary of FindingsCitations
Acute Toxicity No acute toxicity information is available for this product. Overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[1]
Skin Corrosion/Irritation Not classified as a skin irritant.
Eye Damage/Irritation Not classified as an eye irritant.
Respiratory or Skin Sensitization No information available.[1]
Germ Cell Mutagenicity No information available.[1]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity No information available.[1]
Specific Target Organ Toxicity (Single Exposure) None known.[1]
Specific Target Organ Toxicity (Repeated Exposure) None known.[1]
Aspiration Hazard No information available.[1]

Standard Experimental Protocols for Toxicological Assessment

While specific data for this compound is lacking, the following sections describe the standard methodologies for key toxicological endpoints that would be used to assess its safety.

Genotoxicity Assays

A battery of genotoxicity tests is typically required to assess the potential of a substance to cause genetic damage.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Micro In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Ames->Micro Confirmatory MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490) MLA->Micro Confirmatory Chromo In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Chromo->Micro Confirmatory Comet In Vivo Mammalian Alkaline Comet Assay (OECD 489) Micro->Comet Further Mechanistic Investigation Test_Substance Test Substance: This compound Test_Substance->Ames Test_Substance->MLA Test_Substance->Chromo

Standard workflow for genotoxicity testing.
  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a selective medium.

  • Methodology:

    • The test substance, at various concentrations, is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[9][10][11]

  • Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[12][13]

  • Methodology:

    • Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[12]

    • Cells are treated for a short duration (e.g., 3-6 hours) or a longer duration (e.g., 24 hours).

    • A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[9]

    • A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[9]

  • Principle: This test detects damage to chromosomes or the mitotic spindle by identifying micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14][15][16][17]

  • Methodology:

    • Rodents (typically mice or rats) are administered the test substance, usually via the intended route of human exposure, at three or more dose levels.[14]

    • Bone marrow or peripheral blood is collected at appropriate time points after the final dose.[14]

    • The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.[14]

Repeated Dose Toxicity Studies

These studies are designed to evaluate the adverse effects of a substance following repeated administration over a prolonged period. A 28-day or 90-day study in rodents is common.

Repeated_Dose_Toxicity_Workflow cluster_study_design Study Design (e.g., OECD 407/408) cluster_in_life In-Life Phase cluster_post_mortem Post-Mortem Phase Dose_Selection Dose Range Finding Study Main_Study Main Study Groups (e.g., Control, Low, Mid, High Dose) Dose_Selection->Main_Study Dosing Daily Dosing (e.g., 28 or 90 days) Main_Study->Dosing Recovery Recovery Group (High Dose + Control) Necropsy Gross Necropsy Recovery->Necropsy After recovery period Dosing->Recovery Observations Clinical Observations, Body Weight, Food Consumption Dosing->Observations Dosing->Necropsy Clin_Path Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) Observations->Clin_Path Organ_Weights Organ Weights Necropsy->Organ_Weights Histopath Histopathology Organ_Weights->Histopath

General workflow for a repeated dose toxicity study.
  • Methodology:

    • Dose Selection: A preliminary dose-range finding study is often conducted to determine appropriate dose levels for the main study.

    • Animal Dosing: The test substance is administered daily to groups of animals (e.g., rats) at three or more dose levels for a specified period (e.g., 28 or 90 days). A control group receives the vehicle only.

    • In-Life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

    • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

    • Data Analysis: The data are analyzed to identify any treatment-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data. As 3-hydroxy-2-butanone is a metabolite of 2-butanone, the metabolic pathway of 2-butanone is relevant.[2][3]

Metabolism_Pathway 2-Butanone 2-Butanone 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone 2-Butanone->3-Hydroxy-2-butanone Oxidation (CYP450) 2-Butanol 2-Butanol 2-Butanone->2-Butanol Reduction 2,3-Butanediol 2,3-Butanediol 3-Hydroxy-2-butanone->2,3-Butanediol Reduction

Metabolism of 2-butanone.

In rats and guinea pigs, 2-butanone is metabolized via oxidation to 3-hydroxy-2-butanone, which is then reduced to 2,3-butanediol.[2][3] A smaller portion of 2-butanone is reduced to 2-butanol.[18] These metabolites are primarily excreted in the urine.[2]

Conclusion and Data Gaps

There is a significant lack of publicly available toxicological data for this compound. While it is identified as a metabolite of 2-butanone, a comprehensive safety assessment would require dedicated studies on the compound itself. Key data gaps include:

  • Acute toxicity data (oral, dermal, inhalation).

  • A full battery of genotoxicity studies.

  • Repeated dose toxicity studies to identify target organs and establish a NOAEL.

  • Developmental and reproductive toxicity (DART) studies.

  • Toxicokinetic data for this compound itself.

For professionals in research and drug development, it is crucial to either commission these studies or conduct a thorough literature search in proprietary databases to ensure a complete safety profile before extensive use or inclusion in products intended for human exposure.

References

Unveiling the Past: A Technical History of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, a molecule of significant interest in various scientific domains, boasts a rich history intertwined with the burgeoning fields of microbiology and organic chemistry in the late 19th and early 20th centuries. Initially identified as a metabolic byproduct in bacteria, its journey from a curious discovery to a compound with diverse applications is a testament to the evolution of scientific inquiry. This technical guide delves into the historical context of its discovery, the elucidation of its biosynthetic pathways, and the early experimental protocols that laid the foundation for our current understanding.

Historical Context of Discovery

The story of this compound, more commonly known in historical literature as acetoin or acetyl methyl carbinol, begins not in a chemist's flask, but in the realm of bacteriology. In 1898, German bacteriologists Daniel Wilhelm Otto Voges and Bernhard Proskauer developed a colorimetric test to differentiate between certain bacteria based on their metabolic products from glucose fermentation. This test, which would become famously known as the Voges-Proskauer test, revealed the presence of a substance that produced a characteristic red color upon the addition of potassium hydroxide.[1][2] This substance was later identified as acetoin.

While its presence in the microbial world was established, the first chemical synthesis of a related compound, its oxidized form diacetyl, was achieved by J. N. Collie. The definitive first chemical synthesis of this compound itself was later accomplished by O. Piloty and O. Ruff. These early syntheses were crucial in confirming the structure of the molecule and providing pure samples for further study.

The early 20th century saw a flurry of research aimed at understanding the biological significance of acetoin. It was recognized as a key intermediate in the fermentative production of 2,3-butanediol, a process of considerable industrial interest. The elucidation of the metabolic pathway responsible for its production, the butylene glycol pathway, was a significant milestone. This pathway was found to be a branch of the well-established Embden-Meyerhof-Parnas (EMP) pathway of glycolysis, the foundational steps of which were being pieced together by scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas during the same period.[3][4][5]

Data Presentation

Quantitative data from early 20th-century studies on this compound is scarce and often lacks the precision of modern analytical techniques. However, the available information provides valuable insights into the yields and concentrations observed in early experiments.

Experiment TypePrecursor/SubstrateProductYield/ConcentrationReference/Year
Chemical Synthesis 2-methyl-3-butyn-2-olThis compound32.2%(Modern Method)[6][7]
Bacterial Fermentation GlucoseAcetoin2.4 - 40 mg/literHaukeli and Lie (Mid-20th Century)[1]
Yeast Fermentation GlucoseAcetoin25 - 100 mg/liter (mid-fermentation)(Mid-20th Century)[1]
Yeast Fermentation Grape MustAcetoinup to 200 mg/liter (apiculate yeasts)Antoniani and Gugnoni (Mid-20th Century)[1]

Experimental Protocols

The methodologies employed in the early investigations of this compound were foundational to the fields of microbiology and analytical chemistry.

The Voges-Proskauer Test

This qualitative test was the cornerstone for detecting acetoin production by microorganisms for many decades.

Principle: The test detects the presence of acetoin, which is oxidized to diacetyl in an alkaline environment. The diacetyl then reacts with a guanidino group-containing compound (from peptone in the culture medium) and α-naphthol to produce a red-colored complex.

Original Reagents:

  • Potassium hydroxide (KOH) solution

  • α-Naphthol solution (often in ethanol)

Protocol:

  • Aseptically inoculate a tube of MR-VP (Methyl Red-Voges Proskauer) broth with a pure culture of the test bacterium.

  • Incubate the culture at an appropriate temperature (typically 35-37°C) for 24-48 hours.

  • After incubation, transfer a small volume (e.g., 1 mL) of the broth to a clean test tube.

  • Add 0.6 mL of 5% α-naphthol solution and mix.

  • Add 0.2 mL of 40% KOH solution and mix.

  • Observe for the development of a red color at the surface of the medium within 30 minutes. A positive result is indicated by a distinct red or pink color, while a negative result shows no color change or a copper-like color.

Early Chemical Synthesis (Illustrative Modern Protocol)

While the exact details of the very first synthesis by Piloty and Ruff require access to historical chemical archives, a representative modern laboratory synthesis is provided below, which is based on the hydration of an alkyne.

Reactants:

  • 2-methyl-3-butyn-2-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Yellow mercury oxide (HgO)

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Protocol: [6][7]

  • Slowly mix 19 mL of concentrated sulfuric acid with 100 mL of water.

  • Add 13 g of yellow mercury oxide to the diluted sulfuric acid over 1.5 hours.

  • Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise to the mercury-containing sulfuric acid solution while maintaining the temperature at 65-75°C.

  • Stir the reaction mixture at 65-75°C for 30 minutes.

  • Cool the reaction to room temperature and perform suction filtration.

  • Extract the filtrate with diethyl ether (3 x 20 mL).

  • Wash the combined organic phases with water and then with sodium bicarbonate solution.

  • Dry the organic phase with anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation and then distill, collecting the fraction at 140°C to obtain this compound.

Signaling Pathways and Logical Relationships

The primary historical context for this compound lies within metabolic pathways rather than signaling pathways as understood in the modern sense. The logical relationship of its production is a direct consequence of the cell's metabolic state, particularly the overflow of pyruvate from glycolysis under certain conditions.

Microbial Production of this compound

The following diagram illustrates the key steps in the microbial synthesis of this compound as understood from the elucidation of the butylene glycol pathway.

Microbial_Production_of_Acetoin Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (EMP Pathway) alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin This compound (Acetoin) alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol 2,3-Butanediol Acetoin->Butanediol Butanediol Dehydrogenase

Caption: Microbial synthesis of this compound from glucose.

Experimental Workflow for Voges-Proskauer Test

The logical flow of the Voges-Proskauer test is a straightforward experimental procedure designed for a clear qualitative outcome.

Voges_Proskauer_Workflow Inoculation Inoculate MR-VP Broth Incubation Incubate for 24-48h Inoculation->Incubation Add_Reagents Add α-Naphthol and KOH Incubation->Add_Reagents Observation Observe for Color Change Add_Reagents->Observation Result Result Observation->Result Positive Positive Result->Positive Red Color Negative Negative Result->Negative No Change

Caption: Workflow of the Voges-Proskauer test for acetoin detection.

References

Role of 3-Hydroxy-3-methyl-2-butanone in fermentation processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 3-Hydroxy-3-methyl-2-butanone in Fermentation Processes

Introduction

This compound, more commonly known as acetoin, is a four-carbon organic compound that plays a pivotal role in the metabolic activities of numerous microorganisms.[1][2] As a key intermediate in the 2,3-butanediol fermentation pathway, acetoin is produced by a wide range of bacteria, yeasts, and fungi.[1] Its presence is of significant interest in various industrial fermentation processes, where it can act as a crucial flavor and aroma compound in food and beverages or serve as a valuable platform chemical for the synthesis of other compounds.[3][4][5][6]

This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and physiological significance of acetoin in microbial fermentation. It details its specific roles in the production of alcoholic beverages, dairy products, and vinegar, and explores metabolic engineering strategies for its enhanced production. Furthermore, this document furnishes detailed experimental protocols for the quantification of acetoin and presents quantitative data in a structured format to facilitate comparison and analysis for researchers, scientists, and drug development professionals.

Biosynthesis of this compound (Acetoin)

The primary route for acetoin synthesis in microorganisms begins with pyruvate, a central intermediate of glycolysis.[1][7] There are two main pathways for its production.

Pathway 1: Direct Decarboxylation of α-Acetolactate

The most common pathway involves two key enzymatic steps:

  • α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form one molecule of α-acetolactate.[7][8][9] This enzyme is also referred to as catabolic α-acetolactate forming enzyme.[7]

  • α-Acetolactate Decarboxylase (ALDC): α-acetolactate is then decarboxylated to produce (R)-acetoin.[7][8]

Pathway 2: Via Diacetyl Intermediate

Alternatively, α-acetolactate can be non-enzymatically and oxidatively decarboxylated to diacetyl, especially under aerobic conditions.[7][10] Diacetyl, a compound known for its strong buttery aroma, is then reduced to acetoin by the enzyme diacetyl reductase or 2,3-butanediol dehydrogenase.[7][8][10] In yeasts, another pathway involves the condensation of active acetaldehyde with free acetaldehyde, catalyzed by pyruvate decarboxylase.[11]

G cluster_key Biosynthesis Pathways Glucose Glucose Pyruvate Pyruvate (2 molecules) Glucose->Pyruvate Glycolysis aAL α-Acetolactate Pyruvate->aAL α-Acetolactate Synthase (ALS) invis1 Pyruvate->invis1 Acetoin Acetoin (this compound) aAL->Acetoin α-Acetolactate Decarboxylase (ALDC) Diacetyl Diacetyl aAL->Diacetyl Spontaneous Oxidative Decarboxylation Diacetyl->Acetoin Diacetyl Reductase / 2,3-Butanediol Dehydrogenase Acetaldehyde Acetaldehyde invis2 Acetaldehyde->invis2 invis1->Acetaldehyde Pyruvate Decarboxylase invis1->invis2 Active Acetaldehyde invis2->Acetoin Condensation (Yeast Pathway)

Caption: Primary microbial biosynthesis pathways of acetoin from pyruvate.

Physiological Significance in Fermentation

Microorganisms produce acetoin for several key physiological reasons:

  • Prevention of Acidification: During fermentation of excess carbohydrates, the production of acidic byproducts like acetic acid can lower the medium's pH to inhibitory levels. The conversion of acidic pyruvate to neutral acetoin helps prevent over-acidification, allowing the culture to continue to grow.[1][2][12][13]

  • Carbon Storage: When preferred carbon sources are depleted, some bacteria can utilize the stored acetoin as an energy source to maintain cell density during the stationary phase of growth.[1][2][12]

  • Redox Balance (NAD+/NADH Ratio): The synthesis and catabolism of acetoin and its reduced form, 2,3-butanediol, are involved in the regeneration of NAD+ from NADH, which is crucial for maintaining redox balance and sustaining glycolysis.[1]

  • Toxicity and Stress Response: While beneficial, high concentrations of acetoin can be toxic to cells, causing damage to DNA and proteins.[3][4] Microorganisms have developed adaptive responses, such as altering their membrane fatty acid composition, to cope with acetoin-induced stress.[3][4]

Role of Acetoin in Specific Fermentation Industries

The production of acetoin is a critical factor in determining the quality and sensory characteristics of many fermented products.

Alcoholic Beverages (Wine and Beer)

In winemaking and brewing, acetoin and its precursor diacetyl are significant contributors to the final aroma profile.

  • Wine: Acetoin contributes to the "bouquet" of wine.[14] Its concentration is typically low in dry wines (5-20 mg/L) but can be much higher in sweet dessert wines (50-200 mg/L).[15] While acetoin itself has a high flavor threshold (around 150 mg/L), it is a direct precursor to diacetyl, which imparts a distinct buttery or butterscotch off-flavor at very low concentrations.[14][16] Different yeast species have varying capacities for acetoin production; for instance, apiculate yeasts like Kloeckera apiculata can produce significant amounts early in fermentation, which may then be utilized by Saccharomyces cerevisiae.[14][16]

  • Beer: Similar to wine, diacetyl is generally considered an off-flavor in most beer styles, particularly lagers. The precursor, α-acetolactate, is excreted by yeast during fermentation and then chemically converts to diacetyl in the beer.[17] The yeast subsequently reabsorbs the diacetyl and reduces it to the less flavor-active acetoin and finally to 2,3-butanediol.[17][18] Proper management of fermentation conditions (temperature, yeast health) is crucial to ensure this reduction is complete.

Product Typical Acetoin Concentration (mg/L) Reference(s)
Dry Wines5 - 20[15]
Sweet/Dessert Wines50 - 200[15]
Sherry (Submerged Flor)Up to 350 - 450[14][15]
BeerVaries (often low post-maturation)[19]

Table 1: Typical concentrations of acetoin found in various alcoholic beverages.

Dairy Products

In dairy fermentations, acetoin and diacetyl are desirable flavor compounds, contributing to the characteristic buttery and creamy notes of products like cultured butter, sour cream, and certain cheeses.[20][21] Lactic acid bacteria (LAB), particularly Lactococcus lactis subsp. lactis bv. diacetylactis, are key producers.[8] These organisms co-metabolize citrate and glucose, with citrate metabolism leading to the pyruvate pool that fuels acetoin and diacetyl synthesis.[8]

Vinegar Fermentation

Acetoin is an important aroma-active chemical in traditional cereal vinegars, such as Zhenjiang aromatic vinegar.[9][22] Acetic acid bacteria (AAB), especially Acetobacter pasteurianus, along with some Lactobacillus species, are the primary functional producers of acetoin in these complex microbial communities.[22][23] In this environment, acetoin can be an important metabolite of lactate catabolism.[9]

Catabolism of Acetoin

Microorganisms that use acetoin as a carbon source possess specific catabolic pathways to break it down.

  • Conversion to Acetyl-CoA: The primary catabolic route is via the acetoin dehydrogenase enzyme system (AoDH) .[12] This multi-enzyme complex, analogous to the pyruvate dehydrogenase complex, converts acetoin into acetaldehyde and acetyl-CoA.[2] The acetyl-CoA can then enter the citric acid cycle for energy production.

  • Reduction to 2,3-Butanediol: Acetoin can be reversibly reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase (BDH) , also known as acetoin reductase.[2][7] This reaction is important for regenerating NAD+ and serves as a mechanism to store carbon and reducing equivalents.

G cluster_key Catabolic Pathways Acetoin Acetoin (this compound) Acetaldehyde Acetaldehyde Acetoin->Acetaldehyde Acetoin Dehydrogenase Complex (AoDH) AcetylCoA Acetyl-CoA Acetoin->AcetylCoA Acetoin Dehydrogenase Complex (AoDH) Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-Butanediol Dehydrogenase (BDH) TCA Citric Acid Cycle (TCA) AcetylCoA->TCA NADH NADH + H+ NAD NAD+ NADH->NAD NAD->NADH

Caption: Primary microbial catabolic pathways for acetoin utilization.

Metabolic Engineering for Enhanced Production

Acetoin is a valuable platform chemical for producing derivatives like 2,3-butanediol, a precursor for synthetic rubber and other polymers.[10] Consequently, significant research has focused on metabolically engineering microorganisms for high-titer acetoin production. Strategies often involve:

  • Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes like α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD).[5][10]

  • Deletion of Competing Pathways: Knocking out genes that divert carbon flux away from acetoin, such as those involved in lactate, acetate, or 2,3-butanediol production.[5]

  • Optimization of Redox Balance: Engineering pathways to maintain an optimal NAD+/NADH ratio, which can be a limiting factor in acetoin synthesis.[5]

Microorganism Engineering Strategy Acetoin Titer (g/L) Reference(s)
Corynebacterium glutamicumBlocked anaplerotic pathways, integrated additional budAB copies102.45[5]
Bacillus subtilisEnhanced expression of alsR (regulator)41.5[10]
Engineered E. coliUtilized mixed sugars from lignocellulosic hydrolysate62.2[10]

Table 2: Examples of engineered microbial strains for enhanced acetoin production.

Experimental Protocols

Accurate quantification of acetoin is essential for research and process control. Various methods are available, ranging from simple colorimetric assays to sophisticated chromatographic techniques.

Protocol 1: Colorimetric Quantification of Acetoin

This method is based on the reaction of acetoin in an alkaline environment with an oxidizing agent, 3,5-dinitrosalicylic acid, to produce a colored compound that can be measured spectrophotometrically.[24] It is suitable for rapid screening of a large number of samples.[24]

Materials:

  • Acetoin standard solution (e.g., 100 mg in 100 mL distilled water).[24]

  • 3,5-Dinitrosalicylic acid (DNS) reagent.[24]

  • Spectrophotometer.

  • Fermentation broth samples.

Procedure:

  • Standard Curve Preparation: a. Prepare a series of acetoin standard solutions of known concentrations (e.g., 0 to 0.08 mg/mL).[24] b. To a test tube, add a defined volume of each standard solution and a defined volume of DNS reagent.[24] c. Heat the tubes in a boiling water bath for 5 minutes.[24] d. Cool the tubes to room temperature and dilute with distilled water to a final volume (e.g., 25 mL).[24] e. Measure the absorbance at 540 nm against a blank (reagent only).[24] f. Plot absorbance versus concentration to create a standard curve.[24]

  • Sample Analysis: a. Centrifuge the fermentation broth to remove cells. b. Dilute the supernatant with distilled water to ensure the acetoin concentration falls within the linear range of the standard curve.[24] c. Repeat steps 1b-1e for the diluted samples. d. Calculate the acetoin concentration in the original sample using the standard curve and accounting for the dilution factor.[24]

Protocol 2: GC-MS Quantification of Acetoin

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the simultaneous quantification of acetoin and related compounds like diacetyl.[25]

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Appropriate capillary column (e.g., Stabilwax-DA to reduce peak tailing).[26]

  • Extraction solvent (e.g., ethyl acetate).[25]

  • Internal standard.

  • Fermentation broth samples.

Procedure:

  • Sample Preparation: a. Take a known volume of fermentation broth. b. To prevent the decomposition of α-acetolactate into diacetyl or acetoin during analysis, neutralize the sample.[25] c. Add a known amount of internal standard. d. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and separating the organic phase.[25]

  • GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system. b. Run a temperature program optimized for the separation of volatile compounds. c. The mass spectrometer is used to identify and quantify acetoin based on its specific mass spectrum and retention time relative to the internal standard.

  • Quantification: a. Prepare a calibration curve using standards of known acetoin concentrations. b. Calculate the concentration in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

G start Start: Fermentation Broth Sample centrifuge 1. Sample Preparation: Centrifuge to remove cells start->centrifuge dilute 2. Dilution: Dilute supernatant to fall within linear range centrifuge->dilute react 3. Colorimetric Reaction: Add DNS Reagent & Heat (boiling water) dilute->react measure 4. Measurement: Read Absorbance at 540 nm react->measure calculate 5. Calculation: Determine concentration using standard curve measure->calculate end End: Quantified Acetoin Concentration calculate->end

Caption: Experimental workflow for colorimetric quantification of acetoin.

Conclusion

This compound (acetoin) is a metabolite of profound importance in microbial fermentation. Its role extends from being a critical determinant of the sensory qualities of foods and beverages to a defense mechanism against environmental stress for the microorganisms themselves. Understanding the intricate pathways of its synthesis and catabolism, as well as the regulatory networks that control its production, is essential for optimizing industrial fermentation processes. For researchers and drug development professionals, the study of acetoin metabolism offers insights into microbial physiology and presents opportunities for the bio-based production of valuable chemicals through metabolic engineering. The continued development of precise analytical methods will further enhance our ability to monitor and control this key fermentation product.

References

An In-depth Technical Guide to the Chirality and Enantiomeric Forms of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyl-2-butanone is a chiral α-hydroxy ketone with significant applications as a biologically active natural product and a versatile pharmaceutical intermediate.[1] Its single stereocenter dictates the existence of two enantiomeric forms, (R)- and (S)-3-hydroxy-3-methyl-2-butanone, whose distinct stereochemistry can lead to differential biological activities. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of specific data on the individual enantiomers in publicly accessible literature, this guide also presents general methodologies for the asymmetric synthesis and resolution of chiral α-hydroxy ketones as a reference for researchers.

Physicochemical Properties

The following table summarizes the known physicochemical properties of racemic this compound.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
CAS Number 115-22-0[2]
Appearance Clear, colorless to light yellow liquid[1][3]
Boiling Point 140-141 °C[3]
Density 0.971 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.415[3]
Solubility Soluble in chloroform[1]

Chirality and Enantiomeric Forms

The chirality of this compound arises from the presence of a stereocenter at the C3 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an acetyl group (-COCH₃), and another methyl group. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Synthesis and Resolution

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the hydration of 2-methyl-3-butyn-2-ol.[1]

Experimental Protocol:

  • To a solution of 19 mL of concentrated sulfuric acid in 100 mL of water, 13 g of yellow mercury oxide is added over 1.5 hours.

  • At a temperature of 65-75 °C, 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol is added dropwise to the acidic mercury oxide suspension.

  • The reaction mixture is stirred at 65-75 °C for 30 minutes.

  • After cooling to room temperature, the mixture is subjected to suction filtration.

  • The filtrate is extracted three times with 20 mL of ether.

  • The combined organic phases are washed with water and a sodium bicarbonate solution.

  • The organic phase is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed by rotary evaporation, and the residue is distilled to collect the fraction at 140 °C, yielding this compound.[1]

Asymmetric Synthesis and Resolution Strategies

3.2.1. Asymmetric Reduction of a Prochiral Precursor:

One common approach is the asymmetric reduction of a prochiral diketone, such as 2,3-butanedione (diacetyl), using a chiral reducing agent or a biocatalyst. Enzymes like carbonyl reductases from various microorganisms are known to exhibit high enantioselectivity in such reactions.

3.2.2. Kinetic Resolution of the Racemate:

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed transesterification is a particularly effective method for the kinetic resolution of racemic α-hydroxy ketones. In this process, one enantiomer is selectively acylated by the lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Kinetic_Resolution_Workflow General Workflow for Lipase-Catalyzed Kinetic Resolution racemate Racemic this compound ((R/S)-mixture) reaction Enantioselective Acylation racemate->reaction lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation (e.g., Chromatography) reaction->separation product1 Enantiomerically Enriched Acylated Product separation->product1 product2 Enantiomerically Enriched Unreacted Alcohol separation->product2

General Workflow for Lipase-Catalyzed Kinetic Resolution

Biological Relevance: The 3-Hydroxy-2-Butanone Pathway

While specific signaling pathways involving the enantiomers of this compound in mammalian systems are not well-documented, the closely related molecule, 3-hydroxy-2-butanone (acetoin), is a key component of the 2,3-butanediol pathway in various microorganisms. This pathway is significant in bacterial pathogenesis, particularly in plant pathogens like Pectobacterium carotovorum.[4][5] The production of 3-hydroxy-2-butanone can influence the virulence of these bacteria.[4]

The pathway begins with pyruvate, a central metabolite, and proceeds through the formation of α-acetolactate, which is then converted to acetoin (3-hydroxy-2-butanone). This molecule can then be further reduced to 2,3-butanediol.

aget_pathway The 3-Hydroxy-2-Butanone (2,3-Butanediol) Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin Acetoin (3-Hydroxy-2-butanone) alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-Butanediol Dehydrogenase

The 3-Hydroxy-2-Butanone (2,3-Butanediol) Pathway

Conclusion

This compound is a chiral molecule of interest in pharmaceutical and chemical research. While methods for its racemic synthesis are established, a significant knowledge gap exists regarding the specific properties and preparation of its individual enantiomers. The development of robust and scalable methods for the asymmetric synthesis or resolution of (R)- and (S)-3-hydroxy-3-methyl-2-butanone is essential for elucidating their respective biological activities and unlocking their full potential in drug discovery and development. Future research should focus on the stereoselective synthesis and biological evaluation of these enantiomers to provide the quantitative data necessary for advancing their application.

References

Solubility Profile of 3-Hydroxy-3-methyl-2-butanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxy-3-methyl-2-butanone

This compound, also known as dimethylacetylcarbinol, is a clear, colorless to light yellow liquid with the chemical formula C₅H₁₀O₂.[1] Its structure, featuring both a hydroxyl and a ketone functional group, imparts a degree of polarity that influences its solubility in various media. It is recognized for its applications as a pharmaceutical intermediate and as a photoinitiator in UV-curable coatings.[2] Understanding its solubility is critical for its effective use in synthesis, formulation, and purification processes.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative assessments and information on its miscibility provide valuable insights. The following table summarizes the available solubility information. Researchers requiring precise solubility data are encouraged to determine it experimentally using the protocols outlined in the subsequent section.

SolventCAS NumberQualitative SolubilityQuantitative Data (at 25°C)
Chloroform67-66-3Soluble[1][2]Data not available
Water7732-18-5Highly Soluble[3]Data not available
Ethanol64-17-5Moderately Soluble (inferred)[3]Data not available
Acetone67-64-1Moderately Soluble (inferred)[3]Data not available

Note: The moderate solubility in ethanol and acetone is inferred from general statements about the solubility of this compound in organic solvents.[3] The molecular structure of this compound, with its polar hydroxyl and ketone groups, suggests it is likely to be miscible with polar organic solvents like short-chain alcohols and ketones.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility data, the following experimental protocols provide a robust framework for its determination. These methods can be adapted based on the specific solvent and available laboratory equipment.

Gravimetric Method for Solid/Liquid or Liquid/Liquid Systems

This method is a reliable technique for determining the solubility of a solute in a solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the collected sample using a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. The filter should be compatible with the solvent.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish with the filtered saturated solution.

    • Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature, in a gently heated oven (ensure the temperature is well below the boiling point of the solute), or in a vacuum desiccator.

    • Once the solvent has completely evaporated, reweigh the dish containing the solute residue.

  • Calculation of Solubility:

    • The mass of the solute is the final weight of the dish minus the initial weight of the empty dish.

    • The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the saturated solution.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

Spectroscopic Method (UV-Vis or HPLC)

For compounds with a suitable chromophore, spectroscopic methods can provide a rapid and accurate determination of solubility.

Materials:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard solution to generate a calibration curve.

  • Preparation of Saturated Solution and Sampling:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and obtain a filtered sample.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a liquid solute in a liquid solvent.

Solubility_Workflow start Start prep_materials Prepare Materials: - Solute (this compound) - Solvent - Glassware start->prep_materials add_excess Add Excess Solute to Solvent in a Sealed Container prep_materials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate check_equilibrium Check for Equilibrium (e.g., periodic sampling) equilibrate->check_equilibrium check_equilibrium->equilibrate Not Reached settle Allow Excess Solute to Settle check_equilibrium->settle Reached sample Withdraw Supernatant settle->sample filter Filter Sample sample->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis: - Weigh Sample - Evaporate Solvent - Weigh Residue analysis_choice->gravimetric Gravimetric spectroscopic Spectroscopic Analysis: - Prepare Standards & Calibration Curve - Dilute Sample - Measure Response analysis_choice->spectroscopic Spectroscopic calculate_grav Calculate Solubility (mass/volume) gravimetric->calculate_grav calculate_spec Calculate Solubility (concentration) spectroscopic->calculate_spec end End calculate_grav->end calculate_spec->end

Caption: Experimental workflow for determining the solubility of a liquid in a solvent.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxy-3-methyl-2-butanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantification of 3-Hydroxy-3-methyl-2-butanone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for accuracy and reliability in various sample matrices, making it suitable for applications in biomedical research, food and beverage analysis, and pharmaceutical quality control. The methodology outlined below provides a comprehensive guide, from sample preparation to data analysis, ensuring reproducible and high-quality results.

Introduction

This compound, a volatile organic compound (VOC), is a significant analyte in various fields. In the food industry, it contributes to the aroma profile of fermented products. In a biomedical context, it can be a potential biomarker for specific metabolic processes. Accurate quantification of this compound is crucial for both quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the precise measurement of this compound in complex mixtures.[1][2] This document provides a detailed protocol for its quantification using a headspace GC-MS approach.

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-heptanone or a deuterated analog of the analyte (e.g., this compound-d6)

  • Methanol (GC grade)

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with PTFE-faced septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following is a typical configuration:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): A single quadrupole or ion trap mass spectrometer is suitable for this application.

  • Autosampler: A headspace autosampler is recommended for precision and throughput.

Preparation of Standards and Samples

3.1. Standard Stock Solution Preparation

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a primary stock solution of the internal standard (e.g., 2-Methyl-3-heptanone) at a concentration of 1 mg/mL in methanol.

3.2. Calibration Standards

  • Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into a matrix similar to the samples being analyzed (e.g., analyte-free plasma, water, or a model solution).

  • A typical calibration curve might range from 0.1 µg/mL to 100 µg/mL.

  • Add the internal standard to each calibration standard to a final concentration of 10 µg/mL.

3.3. Sample Preparation (Headspace)

  • Pipette 1 mL of the sample (or calibration standard) into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the volatility of the analyte.

  • Add the internal standard.

  • Immediately seal the vial with a PTFE-faced septum and cap.

  • Vortex the vial for 30 seconds.

GC-MS Method Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterValue
GC System
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature250 °C
Injection ModeSplit (10:1 ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 5 min
Headspace Autosampler
Incubation Temperature80 °C
Incubation Time15 min
Syringe Temperature90 °C
Injection Volume1 mL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z) 43 (base peak)
Qualifier Ions (m/z) 59, 87
Internal Standard Ion (m/z) To be determined based on the selected IS (e.g., m/z 57 for 2-Methyl-3-heptanone)
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics of the described method. Actual values may vary depending on the instrumentation and matrix.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS Headspace_Vial Transfer to Headspace Vial Spike_IS->Headspace_Vial HS_Autosampler Headspace Autosampler (Incubation & Injection) Headspace_Vial->HS_Autosampler GC_Column GC Separation (Capillary Column) HS_Autosampler->GC_Column MS_Detector MS Detection (EI, SIM Mode) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Mass_Fragmentation cluster_frags Major Fragments Parent This compound [M]+• (m/z 102) Frag1 [CH3CO]+ (m/z 43) Parent->Frag1 - C3H7O• Frag2 [C(CH3)2OH]+ (m/z 59) Parent->Frag2 - CH3CO• Frag3 [M-CH3]+• (m/z 87) Parent->Frag3 - CH3•

References

High-performance liquid chromatography (HPLC) analysis of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, also known as acetoin, is a key flavor compound in various food products, particularly dairy items, beer, and wine. It is also a significant metabolic intermediate in the 2,3-butanediol pathway of many microorganisms. Accurate and robust analytical methods for the quantification of this compound are crucial for quality control in the food and beverage industry, as well as for monitoring microbial fermentations in biotechnological applications. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the performance characteristics of two common HPLC methods for the analysis of this compound in bacterial culture fluid.[1]

Table 1: Comparison of HPLC and UPLC Methods for Acetoin Analysis [1]

ParameterIon-Exclusion HPLC (IE-HPLC)Reversed-Phase HPLC (RP-HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Limit of Detection (LOD)5.69 × 10⁻³ mg/mL1.12 × 10⁻² mg/mL2.11 × 10⁻⁴ mg/mL
Mean Recovery100.5–101.7%100.8–102.1%100.4–101.3%
Relative Standard Deviation (RSD)< 1.35%< 1.47%< 0.56%

Table 2: Chromatographic Parameters for Acetoin Analysis [1]

ParameterIon-Exclusion HPLC (IE-HPLC)Reversed-Phase HPLC (RP-HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Peak Asymmetry (Fasy)1.13-1.01
Capacity Factor (k')-1.081.65

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

This protocol is suitable for the quantification of this compound in aqueous samples such as fermentation broths.

1. Sample Preparation:

  • Centrifuge the bacterial culture sample to pellet the cells.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions: [1]

  • Column: Reprosil-Pur C18-AQ (4.0 mm × 250 mm, 5 µm particle size)

  • Mobile Phase: 30 mM phosphoric acid in water with 1% acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 190 nm

  • Run Time: 15 minutes

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Analysis:

  • Inject the prepared sample.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration using the calibration curve.

Protocol 2: Ion-Exclusion HPLC (IE-HPLC) Analysis

This method is an alternative for separating this compound from other organic acids and alcohols that may be present in fermentation samples.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. HPLC Conditions: [1][2]

  • Column: Ultron PS-80H (8.0 mm × 300 mm, 10 µm particle size) or a similar ion-exclusion column like Aminex HPX-87H.[1][2]

  • Mobile Phase: 30 mM phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 190 nm

  • Run Time: 20 minutes

3. Calibration and Analysis:

  • Follow the same calibration and analysis steps as in Protocol 1.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bacterial Culture Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC System (Pump, Injector, Column, Detector) Filter->HPLC Data Chromatogram Acquisition HPLC->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Concentration Report Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Butanediol_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin This compound (Acetoin) alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-Butanediol Dehydrogenase

Caption: The 2,3-Butanediol metabolic pathway showing the formation of this compound.

References

Synthesis of 3-Hydroxy-3-methyl-2-butanone from Diacetyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-Hydroxy-3-methyl-2-butanone, a valuable α-hydroxy ketone, from the starting material diacetyl (2,3-butanedione). This synthesis is achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. The protocol is designed to be a representative method, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

Introduction

This compound is an important building block in organic synthesis and finds applications in the development of pharmaceuticals and other biologically active molecules. Its α-hydroxy ketone moiety is a key structural feature in numerous natural products and can be a precursor to a variety of other functional groups. The synthesis from diacetyl via a Grignard reaction with a methylating agent, such as methylmagnesium bromide, offers a direct route to this compound. The primary challenge in this synthesis is the selective mono-addition of the Grignard reagent to one of the two carbonyl groups of diacetyl.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of a methyl group from a Grignard reagent (methylmagnesium bromide, CH₃MgBr) to one of the electrophilic carbonyl carbons of diacetyl. The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water. Following the addition, the resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to yield the final product, this compound.

A potential side reaction is the addition of a second equivalent of the Grignard reagent to the remaining carbonyl group, which would lead to the formation of 2,3-dimethyl-2,3-butanediol. To favor the desired mono-addition product, it is crucial to control the stoichiometry of the reactants, typically by the slow addition of the Grignard reagent to a solution of diacetyl at low temperatures.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product. Please note that the yield is dependent on reaction conditions and purification methods.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Diacetyl (2,3-Butanedione)C₄H₆O₂86.090.99088
Methylmagnesium Bromide (in Ether)CH₃MgBr119.28 (anhydrous)~0.88 (3M solution)~35 (diethyl ether)
This compoundC₅H₁₀O₂102.130.971140-141[2]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from diacetyl using methylmagnesium bromide.

Materials:

  • Diacetyl (2,3-butanedione)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M (for workup adjustment)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube (or connected to an inert gas line), and a rubber septum for inert gas inlet.

    • Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction:

    • To the reaction flask, add diacetyl (1.0 eq.) dissolved in anhydrous diethyl ether (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide solution (1.0 eq.) from the dropping funnel to the stirred solution of diacetyl over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction and enhance selectivity.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while stirring vigorously in the ice bath. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • If a precipitate of magnesium salts forms, a small amount of 1 M HCl can be added to dissolve it.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine all organic layers.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound. Collect the fraction boiling at approximately 140-141 °C at atmospheric pressure.[2]

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

  • Anhydrous diethyl ether is extremely flammable and volatile.

  • Diacetyl is a flammable liquid and can cause irritation.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diacetyl Diacetyl (2,3-Butanedione) Alkoxide Magnesium Alkoxide Intermediate Diacetyl->Alkoxide 1. Nucleophilic Addition (Anhydrous Ether, 0 °C) Grignard Methylmagnesium Bromide (CH₃MgBr) Grignard->Alkoxide Product This compound Alkoxide->Product 2. Acidic Workup (e.g., aq. NH₄Cl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reactants Charge Reactants (Diacetyl in Anhydrous Ether) Setup->Reactants Addition Slow Addition of Grignard Reagent (0 °C) Reactants->Addition Stirring Reaction Stirring (0 °C, 1h) Addition->Stirring Quench Reaction Quench (aq. NH₄Cl) Stirring->Quench Extraction Workup & Extraction (Separatory Funnel) Quench->Extraction Drying Drying of Organic Phase (Anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Product Purification (Fractional Distillation) Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy-3-methyl-2-butanone for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, a tertiary hydroxyketone, is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, atmospheric sciences, and metabolomics. Due to its polar functional groups (a hydroxyl and a ketone group), direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape, thermal degradation, and low sensitivity. Derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of such analytes, thereby improving their chromatographic performance.

This document provides a detailed protocol for the derivatization of this compound for GC-mass spectrometry (GC-MS) analysis. The recommended method is a two-step process involving methoximation of the ketone group followed by silylation of the hydroxyl group. This approach ensures the formation of a single, stable, and volatile derivative suitable for GC analysis.

Rationale for Two-Step Derivatization

A two-step derivatization strategy is employed to address the specific chemical properties of this compound:

  • Methoximation: The ketone carbonyl group is first converted to a methoxime derivative using methoxyamine hydrochloride. This step is critical to prevent tautomerization (enolization) of the keto group during the subsequent silylation step, which could otherwise lead to the formation of multiple derivatives and complicate the analysis.[1][2]

  • Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether using a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, significantly increasing the volatility and thermal stability of the molecule.[3]

The resulting methoxime-trimethylsilyl ether derivative of this compound is more amenable to GC separation and detection.

Experimental Protocol

This protocol is adapted from established methods for the derivatization of ketones and hydroxylated compounds for GC-MS analysis.[1][4][5][6]

Materials and Reagents:

  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., hexane, ethyl acetate) for sample dilution

  • Internal standard (optional, e.g., a stable isotope-labeled analog or a compound with similar chemical properties but different retention time)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample containing this compound into a GC vial.

    • If the sample is in a complex matrix, appropriate extraction and cleanup procedures should be performed prior to derivatization.

    • Evaporate the sample to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will react with the silylating reagent.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue in the GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the vial at 60°C for 60 minutes in a heating block.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of MSTFA to the reaction mixture.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

    • If necessary, dilute the derivatized sample with an appropriate anhydrous solvent.

Data Presentation

The following tables provide illustrative quantitative data for the GC-MS analysis of the derivatized this compound. Note that the exact values may vary depending on the specific instrument and conditions used.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Solvent Delay4 minutes

Table 2: Illustrative Retention and Mass Spectral Data

AnalyteDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundMethoxime-TMS Ether8.5 - 10.5174 [M-15], 116, 86, 73

Note: The retention time is an estimate and should be confirmed by running a standard. The key mass fragments are predicted based on the structure of the derivative. The fragment at m/z 73 is characteristic of a TMS group. The [M-15] fragment corresponds to the loss of a methyl group.

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

derivatization_pathway Derivatization of this compound cluster_start Starting Material cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation This compound This compound reagent1 Methoxyamine Hydrochloride in Pyridine This compound->reagent1 intermediate Methoxime Derivative reagent1->intermediate + 60°C, 60 min reagent2 MSTFA intermediate->reagent2 final_product Methoxime-TMS Ether (Volatile Derivative) reagent2->final_product + 60°C, 30 min

Derivatization Reaction Pathway

experimental_workflow Experimental Workflow for Derivatization and GC-MS Analysis start Sample Preparation (Extraction & Drying) methoximation Methoximation (MeOx in Pyridine, 60°C, 60 min) start->methoximation silylation Silylation (MSTFA, 60°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms data_analysis Data Analysis (Peak Integration, Library Search) gcms->data_analysis

Derivatization and Analysis Workflow

References

Application Notes and Protocols for 3-Hydroxy-3-methyl-2-butanone as a Flavor Compound in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, also known as methylacetoin, is a naturally occurring alpha-hydroxy ketone that contributes significantly to the flavor profiles of various food products. Its characteristic buttery, creamy, sweet, and fruity notes make it a valuable compound for the food industry. This document provides detailed application notes and experimental protocols for the utilization and analysis of this compound as a flavor compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReference
Chemical Formula C5H10O2[1][2]
Molecular Weight 102.13 g/mol [3]
CAS Number 115-22-0[1][2]
Appearance Clear, colorless to pale yellow liquid[1][4]
Odor Profile Buttery, creamy, sweet, fruity[5]
Boiling Point 140-141 °C (at 760 mmHg)[1]
Density 0.971 g/mL at 25 °C
Solubility Soluble in water and chloroform[1][6]
Flash Point 42 °C (107.6 °F) - closed cup

Applications in the Food Industry

This compound is utilized to impart, enhance, or modify flavor profiles in a variety of food products. Its primary applications are in dairy products and baked goods, where it contributes a rich, creamy, and buttery character.

Dairy Products

In dairy applications, this compound can be used to:

  • Enhance the creamy and buttery notes in butter, cheese, and yogurt.

  • Mask undesirable off-flavors that may develop during processing or storage.

  • Standardize the flavor profile of dairy products across different batches.

Typical Concentration Ranges in Dairy Products:

ProductTypical Concentration Range (µg/kg)Notes
Milk PowderDetected, but quantitative data is variable.Found alongside other ketones contributing to the overall flavor profile.[7]
Cheese150 - 350 (for related methyl ketones)The concentration can vary significantly depending on the cheese type, ripening time, and starter cultures used.[8]
ButterNot explicitly quantified, but contributes to the buttery aroma.-
Baked Goods

In baked goods, this compound can:

  • Provide a rich, buttery flavor in products like cookies, cakes, and pastries.

  • Enhance the perception of sweetness, potentially allowing for sugar reduction.

  • Contribute to a pleasant, baked aroma.

Typical Usage Levels in Baked Goods:

  • Due to the lack of specific public data on usage levels, it is recommended to start with sensory evaluation at low parts-per-million (ppm) levels and adjust based on the desired flavor intensity and product matrix.

Stability in Food Processing

The stability of this compound is a critical factor in its application. As an alpha-hydroxy ketone, it can undergo rearrangements under certain conditions, potentially altering the flavor profile.

  • Thermal Stability: While specific data for food processing is limited, its boiling point of 140-141°C suggests it is relatively stable during standard pasteurization processes (e.g., 72°C for 15 seconds). During baking, some degradation or reaction with other food components may occur, which should be evaluated on a product-specific basis.

  • pH Stability: The stability of alpha-hydroxy ketones can be influenced by pH. It is advisable to conduct stability studies in the specific pH range of the food product.

Experimental Protocols

Protocol 1: Quantification of this compound in Dairy Products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of this compound from a dairy matrix, such as cheese or milk powder.

Materials and Reagents:

  • This compound standard (purity >95%)

  • Internal Standard (e.g., 4-methyl-2-pentanone)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized dairy sample into a 20 mL headspace vial.[7]

    • Add 1.0 g of NaCl to the vial.

    • Add a known amount of the internal standard solution.

    • For solid samples like milk powder, add a small amount of deionized water to create a slurry.

  • HS-SPME Extraction:

    • Immediately seal the vial after adding the internal standard.

    • Incubate the vial at a controlled temperature (e.g., 60-70 °C) for a specific time (e.g., 30 minutes) with agitation to allow for equilibration of the volatile compounds in the headspace.[7][9]

    • Expose the preconditioned SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[7]

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption (e.g., at 250 °C for 5 minutes).[7]

    • Separate the volatile compounds on a polar capillary column (e.g., DB-WAX). A typical temperature program could be: start at 40 °C for 5 min, ramp to 250 °C at 5 °C/min, and hold for 10 min.[7]

    • Detect and identify this compound using a mass spectrometer in scan mode. Confirm the identity by comparing the mass spectrum and retention time with that of an authentic standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Workflow for Quantification of this compound:

G cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Dairy Sample (1g) Vial Headspace Vial Sample->Vial IS Internal Standard IS->Vial NaCl NaCl (1g) NaCl->Vial Incubation Incubate (e.g., 60-70°C, 30 min) Vial->Incubation Extraction Expose SPME Fiber (30 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Calculation Concentration Calculation Detection->Calculation Calibration Calibration Curve Calibration->Calculation

Caption: HS-SPME-GC-MS workflow for flavor analysis.

Protocol 2: Sensory Evaluation of Creamy and Buttery Flavor

This protocol outlines a method for a trained sensory panel to evaluate the creamy and buttery characteristics imparted by this compound in a food product.

Panelist Selection and Training:

  • Select panelists based on their sensory acuity, ability to describe flavors, and availability.

  • Train panelists on the recognition and intensity scaling of buttery and creamy aromas and tastes using reference standards (e.g., solutions of this compound, diacetyl, and other relevant compounds at various concentrations).

Materials:

  • Food product samples (control and samples with added this compound at different concentrations).

  • Reference standards for "buttery" and "creamy" notes.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).[1]

  • Sensory evaluation booths with controlled lighting and ventilation.[10]

  • Standardized sample presentation vessels.

Procedure:

  • Sample Preparation and Presentation:

    • Prepare samples under consistent conditions and code them with random three-digit numbers to blind the panelists.[10]

    • Present the samples to the panelists in a randomized order.

  • Evaluation:

    • Instruct panelists to first evaluate the aroma of the sample.

    • Panelists should then taste the sample, allowing it to coat the palate to fully perceive the flavor and mouthfeel.[11]

    • Panelists will rate the intensity of specific attributes (e.g., buttery aroma, creamy flavor, sweet taste, overall flavor) on a structured scale (e.g., a 15-cm line scale or a 9-point hedonic scale).[5]

    • Panelists must cleanse their palate between samples.[1]

  • Data Analysis:

    • Collect the data from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory attributes between the control and the samples with added this compound.

Sensory Evaluation Workflow:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Trained Sensory Panel Aroma Aroma Assessment Panel->Aroma Samples Coded Samples (Control & Test) Samples->Aroma Taste Taste Assessment Samples->Taste Aroma->Taste Rating Intensity Rating on Scale Taste->Rating Cleanse Palate Cleansing Rating->Cleanse Collect Data Collection Rating->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Results Interpretation of Results Stats->Results

Caption: Workflow for sensory panel evaluation.

Conclusion

This compound is a versatile flavor compound with significant potential in the food industry, particularly for enhancing dairy and baked good profiles. Proper understanding of its properties, stability, and appropriate analytical and sensory evaluation methodologies are crucial for its successful application. The protocols and data presented in these application notes provide a foundation for researchers and food scientists to effectively utilize this compound in product development and quality control. Further research to establish definitive flavor thresholds and usage levels in a wider range of food matrices is encouraged.

References

Application of 3-Hydroxy-3-methyl-2-butanone as a Precursor in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, an α-hydroxy ketone, is a versatile and valuable precursor in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Synthesis of this compound

A common method for the preparation of this compound involves the hydration of 2-methyl-3-butyn-2-ol. This reaction is typically catalyzed by mercury(II) sulfate in the presence of sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-3-butyn-2-ol

  • Concentrated sulfuric acid (98 wt%)

  • Yellow mercury(II) oxide

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, slowly add 19 mL of concentrated sulfuric acid to 100 mL of water in a flask with cooling.

  • To this acidic solution, add 13 g of yellow mercury(II) oxide over a period of 1.5 hours.

  • Heat the mixture to 65-75°C and add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise.

  • Maintain the reaction temperature at 65-75°C and stir for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform suction filtration to remove any solid precipitates.

  • Extract the filtrate with three 20 mL portions of diethyl ether.

  • Combine the organic phases and wash sequentially with water and sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation and then distill the residue.

  • Collect the fraction boiling at 140°C to obtain this compound.[1][2]

Expected Yield: Approximately 45.6 g (32.2%).[1][2]

Application as a Precursor in Synthesis

The presence of both a ketone and a tertiary alcohol functionality in this compound opens up numerous possibilities for its use as a synthetic building block.

Reduction of the Carbonyl Group: Synthesis of Diols

The ketone functionality can be selectively reduced to a secondary alcohol, yielding a vicinal diol. A common method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which is highly selective for aldehydes and ketones.[3][4][5]

MPV_Reduction start This compound intermediate Six-membered Transition State start->intermediate Coordination reagent Aluminum isopropoxide (Catalyst) reagent->intermediate solvent Isopropanol (Solvent & Hydride Source) solvent->intermediate product 2,3-Dimethyl-2,3-butanediol intermediate->product Hydride Transfer byproduct Acetone intermediate->byproduct

Caption: Workflow of the Meerwein-Ponndorf-Verley reduction.

Materials:

  • This compound

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Acetone (for workup)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Set up a distillation apparatus.

  • In the reaction flask, dissolve this compound in anhydrous isopropanol.

  • Add a catalytic amount of aluminum isopropoxide.

  • Heat the mixture to reflux. The acetone formed during the reaction is removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2,3-dimethyl-2,3-butanediol.

Quantitative Data:

SubstrateProductCatalystSolventYield
This compound2,3-Dimethyl-2,3-butanediolAluminum isopropoxideIsopropanol>90%

Note: The yield is typically high for this reaction, but will depend on the specific reaction conditions and purification.

Nucleophilic Addition to the Carbonyl Group: Grignard Reaction

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction provides a route to tertiary alcohols with the formation of a new carbon-carbon bond. It is important to protect the existing hydroxyl group before carrying out the Grignard reaction to prevent it from reacting with the Grignard reagent.

Grignard_Reaction start This compound protection Protection of Hydroxyl Group (e.g., with a silyl ether) start->protection protected_ketone Protected Ketone protection->protected_ketone addition Nucleophilic Addition protected_ketone->addition grignard Grignard Reagent (R-MgX) grignard->addition alkoxide Tertiary Alkoxide Intermediate addition->alkoxide deprotection Deprotection alkoxide->deprotection Acidic Workup product Tertiary Diol deprotection->product

Caption: Workflow for the Grignard reaction with a protected ketone.

Materials:

  • Protected this compound (e.g., as a silyl ether)

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected this compound in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can then be deprotected using appropriate conditions (e.g., TBAF for silyl ethers) and purified by column chromatography to yield the tertiary diol.

Quantitative Data (Example):

Protected KetoneGrignard ReagentProduct (after deprotection)SolventYield
3-methyl-3-(trimethylsilyloxy)butan-2-oneMethylmagnesium bromide2,3-Dimethylbutane-2,3-diolTHFHigh

Note: Yields for Grignard reactions are generally good but can be influenced by the purity of the reagents and the reaction conditions.

Synthesis of 2,5-dihydroxy-2-methyl-heptan-3-one

Conclusion

This compound is a readily accessible and versatile precursor in organic synthesis. Its dual functionality allows for a range of transformations, including selective reductions and nucleophilic additions to the carbonyl group. The protocols provided herein offer a starting point for researchers and scientists to explore the synthetic utility of this valuable building block in the development of new pharmaceuticals and other complex organic molecules. Further exploration of its reactivity is encouraged to uncover new synthetic pathways and applications.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide for the application of Solid-Phase Microextraction (SPME) for the sampling and analysis of 3-Hydroxy-3-methyl-2-butanone, a significant volatile organic compound in various fields, including food science, beverage production, and clinical diagnostics.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from various matrices.[1][3] this compound (also known as acetoin), is a key flavor compound in many fermented foods and beverages like beer and wine, and its concentration can be an indicator of metabolic processes.[4][5] This application note details a headspace SPME (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this analyte.

Experimental Protocols

A robust and reproducible method for the analysis of this compound requires careful optimization of several experimental parameters. The following protocol is a comprehensive guide based on established methodologies for similar analytes in comparable matrices.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds, including ketones.[6]

  • Sample Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Internal Standard (IS): 2,3-butanedione-d6 or a similar deuterated ketone is recommended for accurate quantification.

  • Reagents: this compound standard, Sodium chloride (NaCl), and solvents for standard preparation (e.g., ethanol, methanol, or water).

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

Sample Preparation
  • Liquid Samples (e.g., beverages, biological fluids):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For samples with high water content, add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Spike the sample with an appropriate amount of the internal standard solution.

    • Immediately seal the vial with the screw cap.

  • Solid Samples (e.g., food matrices, tissues):

    • Weigh 2 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water to create a slurry.

    • Add 1.5 g of NaCl to the vial.

    • Spike the sample with the internal standard solution.

    • Immediately seal the vial with the screw cap.

HS-SPME Procedure
  • Incubation: Place the sealed vial in a heating block or autosampler agitator set to 50°C. Allow the sample to equilibrate for 15 minutes with continuous agitation (e.g., 500 rpm). This step facilitates the partitioning of the analyte into the headspace.[6]

  • Extraction: After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 30 minutes at 50°C with continued agitation.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injection port, which is maintained at 250°C. Desorb the extracted analytes for 5 minutes in splitless mode to ensure complete transfer to the GC column.

GC-MS Analysis
  • GC Column: A polar capillary column such as a DB-WAX or VF-WAX (30 m x 0.25 mm x 0.25 µm) is suitable for the separation of ketones and other polar volatile compounds.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2][5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

The following table summarizes quantitative data from studies on similar carbonyl compounds using HS-SPME-GC-MS. It is important to note that these values are for reference, and a full method validation should be performed for the specific application of this compound.

AnalyteMatrixFiber TypeLOD (µg/L)LOQ (µg/L)Linearity Range (µg/L)Recovery (%)RSD (%)Reference
Carbonyl CompoundsBeerDVB/CAR/PDMS on-fiber derivatization< 2.5< 2.5Not Specified90 - 105< 13[7]
DiacetylWineNot Specified10Not Specified10 - 10,000Not SpecifiedNot Specified[8]
FuranBaby FoodCAR/PDMSLow ng/kg rangeLow ng/kg rangeTwo orders of magnitude91.5 - 96.1< 3.6[9]
Volatile CompoundsBeerPDMS320 - 41,700 (concentration range)Not SpecifiedNot SpecifiedNot Specified2.5 - 5.05[10][11][12]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the SPME process.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Transfer to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate at 50°C for 15 min (with agitation) Seal->Incubate Extract Expose SPME Fiber for 30 min (Headspace Extraction) Incubate->Extract Desorb Thermal Desorption in GC Inlet (250°C for 5 min) Extract->Desorb Separate Chromatographic Separation (DB-WAX column) Desorb->Separate Detect Mass Spectrometric Detection (EI, Scan Mode) Separate->Detect Data Data Acquisition and Processing Detect->Data

HS-SPME-GC-MS Workflow for this compound Analysis.

SPME_Equilibrium Matrix Sample Matrix (Liquid/Solid) Headspace Headspace (Vapor Phase) Matrix->Headspace Partitioning (K_hs) Fiber SPME Fiber Coating (Adsorbent/Absorbent) Headspace->Fiber Extraction (K_fh)

Analyte Partitioning Equilibria in Headspace SPME.

References

Application Notes: Enzymatic Assays for the Detection of 3-Hydroxy-3-methyl-2-butanone (Acetoin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, commonly known as acetoin, is a volatile organic compound with a characteristic buttery flavor. It is a key metabolic intermediate in various biological pathways, including the 2,3-butanediol fermentation pathway in microorganisms. Accurate and efficient detection of acetoin is crucial in diverse fields such as food technology, metabolic engineering, and diagnostics. Enzymatic assays offer a highly specific and sensitive method for the quantification of acetoin, primarily utilizing the enzyme acetoin reductase.

Principle of the Assay

The enzymatic detection of acetoin is most commonly achieved using acetoin reductase (AR), also known as 2,3-butanediol dehydrogenase (BDH) (EC 1.1.1.5).[1] This enzyme catalyzes the reversible reduction of acetoin to 2,3-butanediol, utilizing the cofactor nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). The assay is typically performed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[1][2][3] The rate of NADH oxidation is directly proportional to the concentration of acetoin in the sample under optimized conditions.

The enzymatic reaction is as follows:

Acetoin + NADH + H⁺ ⇌ 2,3-Butanediol + NAD⁺

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acetoin Detection

This protocol describes a standard spectrophotometric method to determine the concentration of acetoin in a sample.

Materials:

  • Acetoin reductase (from Bacillus subtilis or other suitable microbial source)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Acetoin standard solution (1 mg/mL)

  • Sample containing acetoin (e.g., fermentation broth, purified sample)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5.

    • Prepare a 10 mM NADH stock solution in the potassium phosphate buffer. Store on ice and protect from light.

    • Prepare a series of acetoin standards by diluting the 1 mg/mL stock solution with deionized water to final concentrations ranging from 0.05 to 1.0 mM.

    • Dilute the sample to be tested to ensure the acetoin concentration falls within the range of the standard curve. For fermentation broths, a centrifugation step to remove cells, followed by dilution of the supernatant, is recommended.[4]

  • Assay Reaction:

    • Set up the reaction mixture in a 1 mL cuvette as follows:

      • 850 µL of 50 mM Potassium phosphate buffer (pH 6.5)

      • 50 µL of 10 mM NADH solution (final concentration: 0.5 mM)

      • 50 µL of sample or acetoin standard

    • Mix gently by pipetting up and down.

    • Place the cuvette in the spectrophotometer and record the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 50 µL of acetoin reductase solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Record the final absorbance (A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) by subtracting the final absorbance from the initial absorbance (ΔA = A_initial - A_final).

    • Plot a standard curve of ΔA versus the concentration of the acetoin standards.

    • Determine the concentration of acetoin in the sample by interpolating its ΔA value on the standard curve.

    • The concentration of acetoin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹.

Data Presentation

Table 1: Quantitative Data for Acetoin Reductase Activity from Different Sources

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)Optimal pH (Reduction)Optimal Temperature (°C)
Bacillus subtilisAcetoin0.451206.535-40
Corynebacterium crenatumAcetoin0.87854.035
Leuconostoc pseudomesenteroidesAcetoin----
Clostridium beijerinckiiAcetoin--6.530-35

Note: K_m and V_max values can vary depending on the specific assay conditions and enzyme purity.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction Acetoin This compound (Acetoin) Enzyme Acetoin Reductase (EC 1.1.1.5) Acetoin->Enzyme NADH NADH + H⁺ NADH->Enzyme Butanediol 2,3-Butanediol NAD NAD⁺ Enzyme->Butanediol Enzyme->NAD

Caption: Enzymatic reduction of acetoin to 2,3-butanediol.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers, NADH, and Standards Mix Combine Reagents and Sample/Standard Reagents->Mix Sample Prepare and Dilute Sample Sample->Mix Initial_Abs Measure Initial Absorbance (340 nm) Mix->Initial_Abs Add_Enzyme Add Acetoin Reductase Initial_Abs->Add_Enzyme Monitor_Abs Monitor Absorbance Decrease Add_Enzyme->Monitor_Abs Calc_DeltaA Calculate ΔA Monitor_Abs->Calc_DeltaA Std_Curve Generate Standard Curve Calc_DeltaA->Std_Curve Det_Conc Determine Sample Concentration Std_Curve->Det_Conc

Caption: Workflow for the spectrophotometric assay of acetoin.

Troubleshooting

IssuePossible CauseSolution
No change in absorbance Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions (-20°C or -80°C).
Incorrect buffer pHVerify the pH of the reaction buffer. The optimal pH for acetoin reduction is typically around 6.5.[2][5]
Degraded NADHPrepare fresh NADH solution. Protect from light and store on ice.
High background absorbance Turbid sampleCentrifuge or filter the sample to remove particulates.
Interfering substances in the sampleRun a sample blank without the enzyme to determine the background absorbance.
Non-linear reaction rate Substrate depletionDilute the sample to ensure the reaction follows zero-order kinetics.
Enzyme concentration too highReduce the amount of enzyme added to the reaction.
Inconsistent results Inaccurate pipettingCalibrate micropipettes and use proper pipetting techniques.
Temperature fluctuationsEnsure all reagents and the spectrophotometer are at a stable temperature.

References

Application Notes and Protocols for Isotopic Labeling of 3-Hydroxy-3-methyl-2-butanone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, a tertiary alpha-hydroxy ketone, is a metabolite in various biological systems and can be formed from the metabolism of industrial solvents like 2-butanone.[1] Understanding its metabolic fate is crucial for toxicology studies and for elucidating its role in cellular metabolism. Stable isotope labeling is a powerful technique for tracing the metabolic pathways of compounds in vivo and in vitro without the safety concerns associated with radioisotopes. By introducing molecules labeled with heavy isotopes such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track the transformation of the labeled compound and its incorporation into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

These application notes provide a comprehensive overview of the theoretical synthesis and application of isotopically labeled this compound for metabolic studies. While specific published data on the isotopic labeling of this particular compound is limited, the protocols and methodologies described herein are based on established principles of metabolic tracing and synthesis of labeled compounds.

I. Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be approached by incorporating labeled precursors at key steps. Below are two hypothetical synthetic routes for preparing ¹³C- and ²H-labeled versions of the target molecule.

A. Synthesis of [¹³C₄]-3-Hydroxy-3-methyl-2-butanone

This proposed synthesis aims to label all four carbon atoms of the butanone backbone.

  • Starting Material: [¹³C₄]-2-Methyl-3-butyn-2-ol. This precursor can be synthesized from ¹³C-labeled acetone and ¹³C-labeled acetylene.

  • Reaction: Hydration of the alkyne. A common method for the hydration of alkynes to ketones involves mercury-catalyzed hydration.[4]

Experimental Protocol:

  • To a solution of dilute sulfuric acid, add a catalytic amount of mercury(II) sulfate.

  • Slowly add [¹³C₄]-2-Methyl-3-butyn-2-ol to the acidic solution while maintaining a reaction temperature of approximately 60°C.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by GC-MS).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting [¹³C₄]-3-Hydroxy-3-methyl-2-butanone by distillation.

B. Synthesis of [²H₆]-3-Hydroxy-3-methyl-2-butanone (labeling the two methyl groups)

This protocol focuses on deuterium labeling of the gem-dimethyl groups.

  • Starting Material: Acetone-d₆.

  • Reaction: Grignard reaction with acetyl chloride followed by hydrolysis.

Experimental Protocol:

  • Prepare a Grignard reagent from magnesium turnings and methyl iodide in anhydrous diethyl ether.

  • Slowly add acetone-d₆ to the Grignard reagent at 0°C to form the tertiary alcohol after acidic workup.

  • The resulting 2-methyl-propan-2-ol-d₆ can then be oxidized to [²H₆]-3-Hydroxy-3-methyl-2-butanone using a mild oxidizing agent.

II. Application in Metabolic Studies

Isotopically labeled this compound can be used as a tracer to investigate its metabolic fate in various biological systems, such as cell cultures, tissue homogenates, or whole organisms.

A. Experimental Workflow for In Vitro Metabolic Tracing

This workflow outlines the general steps for a cell-based metabolic tracing experiment.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Labeled This compound C Incubate Cells with Labeled Compound A->C B Culture Cells to Desired Confluency B->C D Quench Metabolism and Harvest Cells C->D Time Course E Extract Metabolites D->E F LC-MS/MS or GC-MS Analysis E->F G Identify and Quantify Labeled Metabolites F->G H Metabolic Flux Analysis G->H

Caption: General workflow for in vitro metabolic tracing studies.

B. Experimental Protocol for Cell Culture Metabolic Labeling

  • Cell Culture: Plate cells (e.g., HepG2 human liver cells) in appropriate culture dishes and grow to ~80% confluency.

  • Labeling Medium Preparation: Prepare fresh culture medium containing a known concentration of isotopically labeled this compound.

  • Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-dependent incorporation of the label into downstream metabolites.

  • Metabolism Quenching and Cell Harvesting: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol) to halt metabolic activity. Scrape the cells and collect the cell lysate.

  • Metabolite Extraction: Perform a liquid-liquid extraction (e.g., using a chloroform/methanol/water system) to separate polar and nonpolar metabolites.

  • Sample Analysis: Analyze the metabolite extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the labeled metabolites.

III. Potential Metabolic Pathways to Investigate

Based on the known metabolism of similar ketones, the following pathways could be investigated using labeled this compound.[1]

metabolic_pathway cluster_input Tracer cluster_pathways Metabolic Pathways cluster_products Potential Labeled Metabolites A [¹³C₄]-3-Hydroxy-3-methyl-2-butanone B Reduction A->B NAD(P)H C Oxidation A->C NAD⁺ D Conjugation A->D UDPGA/PAPS E [¹³C₄]-2,3-Dimethyl-2,3-butanediol B->E F [¹³C₃]-3-Hydroxy-3-methyl-2-oxobutanoic acid C->F G [¹³C₄]-Glucuronide Conjugate D->G H [¹³C₄]-Sulfate Conjugate D->H

References

Standard Operating Procedure for 3-Hydroxy-3-methyl-2-butanone: Handling, Storage, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 3-Hydroxy-3-methyl-2-butanone (CAS No. 115-22-0). The information is intended to guide laboratory personnel in best practices to ensure safety and experimental success.

Chemical and Physical Properties

This compound, also known as dimethylacetylcarbinol, is an alpha-hydroxy ketone.[1] It is a clear, colorless to light yellow liquid.[1] The following table summarizes its key chemical and physical properties.

PropertyValueReference(s)
Molecular FormulaC5H10O2[1]
Molecular Weight102.13 g/mol [1]
AppearanceClear colorless to light yellow liquid[1]
Boiling Point140-141 °C[1]
Density0.971 g/mL at 25 °C[1]
Flash Point42 °C (107.6 °F) - closed cup[2]
SolubilitySoluble in chloroform[1]
Refractive Index (n20/D)1.415[1]

Safety and Hazard Information

This compound is a flammable liquid and vapor.[2] It is crucial to handle this chemical with appropriate safety precautions.

Hazard StatementPrecautionary StatementPictogramReference(s)
H226: Flammable liquid and vapourP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.GHS02[2]
P233: Keep container tightly closed.[2]
P240: Ground and bond container and receiving equipment.[2]
P241: Use explosion-proof electrical/ventilating/lighting equipment.[2]
P242: Use non-sparking tools.[2]
P243: Take action to prevent static discharges.[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an organic vapor cartridge.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from ignition sources such as open flames, sparks, and hot surfaces.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Avoid breathing vapors or mists.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat and sources of ignition.

  • Store in a designated flammables storage cabinet.

  • Incompatible materials to avoid: Strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2-methyl-3-butyn-2-ol.[1]

Materials:

  • Concentrated sulfuric acid (98 wt%)

  • Water

  • Yellow mercury oxide

  • 2-methyl-3-butyn-2-ol

  • Ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Slowly mix 19 mL of concentrated sulfuric acid with 100 mL of water in a suitable reaction vessel.

  • Over a period of 1.5 hours, add 13 g of yellow mercury oxide to the sulfuric acid solution.

  • At a temperature of 65-75 °C, add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise to the reaction mixture.

  • Stir the reaction mixture at 65-75 °C for 30 minutes.

  • Cool the reaction to room temperature and perform suction filtration.

  • Extract the filtrate with ether (3 x 20 mL).

  • Wash the combined organic phase with water and then with sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Distill the concentrate and collect the fraction at 140 °C to obtain this compound. The reported yield is 32.2%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup 2-methyl-3-butyn-2-ol 2-methyl-3-butyn-2-ol Reaction Reaction (65-75 °C, 30 min) 2-methyl-3-butyn-2-ol->Reaction H2SO4 / H2O H2SO4 / H2O H2SO4 / H2O->Reaction HgO HgO HgO->Reaction Filtration Filtration Reaction->Filtration Cool Extraction\n(Ether) Extraction (Ether) Filtration->Extraction\n(Ether) Wash\n(H2O, NaHCO3) Wash (H2O, NaHCO3) Extraction\n(Ether)->Wash\n(H2O, NaHCO3) Drying\n(MgSO4) Drying (MgSO4) Wash\n(H2O, NaHCO3)->Drying\n(MgSO4) Concentration Concentration Drying\n(MgSO4)->Concentration Distillation\n(140 °C) Distillation (140 °C) Concentration->Distillation\n(140 °C) Product 3-Hydroxy-3-methyl- 2-butanone Distillation\n(140 °C)->Product

Caption: Workflow for the synthesis of this compound.

Application as a Photoinitiator in UV Curing (General Protocol)

Materials:

  • This compound

  • UV-curable oligomer (e.g., epoxy acrylate, urethane acrylate)

  • Reactive diluent (e.g., trimethylolpropane triacrylate - TMPTA)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing lamp

Procedure:

  • In a light-blocking container, dissolve the desired amount of UV-curable oligomer in the reactive diluent.

  • Add this compound to the mixture. A typical starting concentration for photoinitiators is 1-5% by weight of the total formulation.

  • Mix thoroughly until the photoinitiator is completely dissolved. Gentle warming may be necessary.

  • Apply a thin, uniform film of the formulation onto the substrate using a film applicator or spin coater.

  • Expose the coated substrate to a UV lamp. The required UV dose and exposure time will depend on the lamp intensity, film thickness, and the specific formulation.

  • Assess the cure of the film by checking for tackiness (surface cure) and hardness (through cure).

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound to determine its purity or to monitor its presence in a reaction mixture.

Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890 or equivalent

  • Mass Spectrometer: LECO Corporation or equivalent

  • Column: Agilent CP-Sil 8CB (30 m x 0.25 mm x 0.50 µm) or similar non-polar column

  • Carrier Gas: Helium

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 0.2 min

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 6 °C/min to 300 °C, hold for 10 min

Sample Preparation:

  • For purity analysis, dilute a small amount of the neat liquid in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • For reaction monitoring, quench the reaction and extract the analyte into a suitable organic solvent.

  • Filter the sample if necessary and transfer to a GC vial.

Logical Relationships: Atmospheric Degradation

This compound can be released into the atmosphere where it undergoes degradation. One important atmospheric oxidant is the chlorine atom (Cl). The reaction of this compound with Cl atoms leads to the formation of several products.

Atmospheric_Degradation 3H3M2B This compound Reaction Atmospheric Reaction 3H3M2B->Reaction Cl_atom Cl Atom Cl_atom->Reaction Products Degradation Products Reaction->Products Acetic_Acid Acetic Acid Products->Acetic_Acid Major Product 2,3-Butanedione 2,3-Butanedione Products->2,3-Butanedione Major Product

Caption: Logical diagram of the atmospheric reaction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing for 3-Hydroxy-3-methyl-2-butanone in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the gas chromatography (GC) analysis of 3-Hydroxy-3-methyl-2-butanone.

Troubleshooting Guide

Peak tailing for polar analytes like this compound is a common chromatographic challenge that can significantly impact resolution and the accuracy of quantification.[1][2] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.

Q1: My this compound peak is tailing. Where do I start troubleshooting?

A systematic approach is crucial to efficiently identify the source of peak tailing. Begin by determining if the issue is compound-specific or system-wide.

  • Observe other peaks in your chromatogram: If all peaks, including the solvent peak, are tailing, the problem is likely related to the physical setup of your GC system, such as a poor column installation or dead volumes.[1][3]

  • If only polar analytes like this compound are tailing: The issue is likely due to chemical interactions, specifically the presence of active sites within the GC system that interact with the polar hydroxyl and ketone functional groups of the analyte.[1]

Below is a logical workflow to diagnose and resolve peak tailing for this compound.

troubleshooting_workflow cluster_physical Physical Issues cluster_chemical Chemical Interactions (Active Sites) start Peak Tailing Observed for This compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks check_install Check Column Installation: - Correct ferrule and tightness - Proper column insertion depth - Clean, square column cut q_all_peaks->check_install Yes inlet_maintenance Perform Inlet Maintenance: - Replace with a new, deactivated liner - Replace septum and O-ring q_all_peaks->inlet_maintenance No check_dead_volume Inspect for Dead Volumes: - Correct liner type and installation - Proper connections check_install->check_dead_volume q_improvement_physical Peak shape improved? check_dead_volume->q_improvement_physical q_improvement_inlet Peak shape improved? inlet_maintenance->q_improvement_inlet column_maintenance Perform Column Maintenance: - Trim 10-20 cm from the column inlet q_improvement_column Peak shape improved? column_maintenance->q_improvement_column derivatization Consider Derivatization: - Silylation to block active groups end_solved Problem Solved derivatization->end_solved q_improvement_physical->inlet_maintenance No q_improvement_physical->end_solved Yes q_improvement_inlet->column_maintenance No q_improvement_inlet->end_solved Yes q_improvement_column->derivatization No q_improvement_column->end_solved Yes

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Inlet and System Issues

Q2: How can the GC inlet contribute to peak tailing for this compound, and how can I fix it?

The GC inlet is a primary source of activity that causes peak tailing for polar compounds. Active sites, such as exposed silanol groups (-Si-OH) on the surface of the glass liner and any glass wool packing, can form hydrogen bonds with the hydroxyl and ketone groups of this compound, leading to secondary retention and peak tailing.[1]

Solution: Regular inlet maintenance is critical. Use high-quality, deactivated liners. If your liner contains glass wool, ensure it is also deactivated.[4][5] Replacing the liner and septum regularly can significantly improve peak shape.

Liner ConditionAnalytePeak Asymmetry (As)Observation
Standard (Non-Deactivated)Polar Analyte (e.g., Alcohol/Ketone)> 2.0Severe peak tailing and reduced response.
Deactivated (Silanized) Polar Analyte (e.g., Alcohol/Ketone) ~1.1 Significantly improved peak symmetry.
Standard (Non-Deactivated)Non-Polar Analyte (e.g., Alkane)~1.0Symmetrical peak.
Deactivated (Silanized) Non-Polar Analyte (e.g., Alkane) ~1.0 Symmetrical peak.

Experimental Protocol 1: GC Inlet Liner Replacement

  • Cool Down: Lower the GC inlet temperature to below 50 °C.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Loosen the septum nut and remove the old septum. Use tweezers to carefully remove the old liner.

  • Clean Inlet (if necessary): Use a lint-free swab dampened with a suitable solvent (e.g., methanol or dichloromethane) to clean the inlet surfaces.

  • Install New Liner: Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner. Carefully insert the new liner into the inlet.

  • Reassemble: Install a new septum and tighten the septum nut. Do not overtighten.

  • Pressurize and Leak Check: Restore carrier gas flow and perform a leak check at the inlet fittings.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the setpoint temperature.

Q3: Can the way I cut and install my GC column affect peak shape?

Yes, absolutely. A poor column cut or incorrect installation can create turbulence and dead volumes in the carrier gas flow path, causing all peaks in the chromatogram to tail or split.[1][2]

Solution: Always ensure a clean, square cut of the fused silica column using a ceramic scoring wafer or a diamond-tipped scribe. Inspect the cut with a magnifying glass. When installing the column, ensure it is inserted to the correct depth in both the inlet and detector as specified in your instrument manual.

chemical_interaction cluster_surface Active Site on GC System Surface silanol Si-O-H interaction Hydrogen Bonding (Secondary Retention) silanol->interaction interacts with analyte This compound (CH3)2C(OH)C(=O)CH3 analyte->interaction approaches tailing Peak Tailing interaction->tailing causes

Caption: Analyte interaction with active sites.
Column and Method Parameters

Q4: My inlet is clean, but my this compound peak still tails. What's the next step?

If inlet maintenance doesn't resolve the issue, the front of the GC column may be contaminated or have active sites. Over time, non-volatile sample matrix components can accumulate at the head of the column, and the stationary phase can become degraded, exposing active silanol groups.

Solution: Trim the front of the column. Removing 10-20 cm from the inlet end of the column can eliminate the contaminated section and restore peak shape.[1][6]

Column ConditionAnalytePeak Asymmetry (As)Observation
Contaminated Column InletPolar Analyte> 1.8Significant peak tailing and broadening.
After Trimming 20 cm Polar Analyte ~1.2 Restored peak symmetry and improved efficiency.

Experimental Protocol 2: GC Column Trimming

  • Cool Down and Depressurize: Cool the GC oven and inlet and turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut from the inlet.

  • Trim Column: Using a ceramic scoring wafer, gently score the column about 10-20 cm from the end and make a clean break.

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle.

  • Reinstall Column: Re-install the column into the inlet at the correct depth.

  • Pressurize and Leak Check: Restore carrier gas flow and perform a leak check.

  • Condition (if necessary): Briefly condition the column if a significant length was removed.

Q5: What type of GC column is best for analyzing this compound?

The choice of GC column depends on the overall sample matrix and the desired separation. For a polar compound like this compound, a polar stationary phase is generally recommended to achieve good retention and peak shape.

  • Polar Columns: Columns with a polyethylene glycol (PEG) stationary phase, often referred to as "WAX" columns (e.g., DB-Wax, HP-FFAP, Stabilwax), are a good choice for analyzing polar compounds like hydroxyl-ketones.

  • Non-Polar Columns: If analyzing a mixture of non-polar and polar compounds, a standard non-polar column like a DB-1 (100% dimethylpolysiloxane) can be used, but peak tailing for the polar components might be more pronounced and may require derivatization for optimal results.

Q6: How does the inlet temperature affect the peak shape of this compound?

The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte. If the temperature is too low, slow vaporization can lead to a broad and tailing peak.[7] Conversely, an excessively high temperature can cause thermal degradation of the analyte.

Recommendation: A starting inlet temperature of 250 °C is generally suitable for small polar molecules. If peak tailing persists and you suspect incomplete vaporization, you can cautiously increase the inlet temperature in 10-20 °C increments. However, be mindful of potential analyte degradation at higher temperatures.

Derivatization

Q7: I've tried everything else, and the peak is still tailing. What other options do I have?

If optimizing the GC system and method parameters does not resolve peak tailing, derivatization is a powerful technique to improve the chromatographic behavior of this compound. Derivatization chemically modifies the analyte to make it more volatile and less polar, thereby reducing its interaction with active sites in the system.[8]

Solution: Silylation is a common and effective derivatization method for compounds containing hydroxyl and ketone groups.[9] A silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly reducing the compound's polarity and improving its peak shape.

Experimental Protocol 3: Silylation of this compound with BSTFA

This protocol is a general guideline and may require optimization for your specific sample matrix and concentration.

Materials:

  • Sample containing this compound, dried and in an aprotic solvent (e.g., dichloromethane, acetonitrile).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine (optional, as a catalyst).

  • GC vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Transfer a known amount of your dried sample extract (typically 1-10 mg) into a clean, dry 2 mL GC vial.

  • Reagent Addition: Add an excess of the silylating reagent. A general rule is to use at least a 2:1 molar ratio of BSTFA to the analyte. For a typical sample, adding 100 µL of BSTFA is a good starting point. For sterically hindered hydroxyl groups, adding 1% TMCS to the BSTFA or a small amount of pyridine can catalyze the reaction.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70 °C for 30 minutes to ensure the reaction goes to completion.[10]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS or GC-FID.

  • Important: Silylating reagents are moisture-sensitive. All glassware should be dry, and the sample should be free of water.

Analyte FormPeak ShapeObservation
Underivatized this compoundTailing PeakStrong interaction with active sites in the GC system.
TMS-derivatized this compound Symmetrical Peak Reduced polarity, minimizing secondary interactions.

References

Technical Support Center: Synthesis of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxy-3-methyl-2-butanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through the hydration of 2-methyl-3-butyn-2-ol. Another potential, though less documented, method involves the use of a Grignard reagent with an appropriate starting material.

Q2: What is the typical yield for the synthesis of this compound?

A2: The reported yield for the synthesis from 2-methyl-3-butyn-2-ol is approximately 32.2%.[1][2] Yields can be influenced by various factors, including reaction conditions and purity of reagents.

Q3: What are the main challenges in synthesizing this compound?

A3: Key challenges include ensuring the complete conversion of the starting material, minimizing the formation of byproducts, and effectively purifying the final product. For methods involving mercury catalysts, catalyst deactivation and safe handling are also significant concerns.

Q4: How can I purify the final product?

A4: Purification is typically achieved through distillation, collecting the fraction at around 140-141°C.[1] Extraction with a suitable solvent like ether, followed by washing and drying of the organic phase, is performed prior to distillation.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in Hydration of 2-methyl-3-butyn-2-ol

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is stirred at 65-75°C for the recommended 30 minutes.[1][2] Monitor the reaction progress using techniques like TLC or GC to confirm the disappearance of the starting material.
- Check Catalyst Activity: The mercury(II) oxide catalyst can lose activity. Use fresh, high-purity catalyst. Ensure the sulfuric acid concentration is correct as it plays a crucial role in the catalytic cycle.
Byproduct Formation - Control Temperature: Overheating can lead to side reactions. Maintain the temperature strictly within the 65-75°C range.
- Slow Addition of Alkyne: Add the 2-methyl-3-butyn-2-ol dropwise to the reaction mixture to maintain control over the reaction rate and temperature.[1][2]
Losses During Workup - Efficient Extraction: Use an adequate volume of a suitable solvent (e.g., diethyl ether) for extraction and perform multiple extractions (e.g., 3x20ml) to ensure complete recovery of the product from the aqueous phase.[1][2]
- Proper Neutralization: Carefully neutralize the acidic reaction mixture. Emulsions can form during washing with sodium bicarbonate solution; allow sufficient time for phase separation.
Problem 2: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-distillation with Impurities - Fractional Distillation: If simple distillation does not provide pure product, consider using a fractional distillation column to achieve better separation of components with close boiling points.
Product Degradation - Vacuum Distillation: The product might be sensitive to high temperatures. Using vacuum distillation will lower the boiling point and reduce the risk of thermal degradation.
Presence of Water - Thorough Drying: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation to prevent water from co-distilling with the product.[2]

Experimental Protocols

Synthesis of this compound via Hydration of 2-methyl-3-butyn-2-ol

This protocol is based on established laboratory procedures.[1][2]

Materials:

  • 2-methyl-3-butyn-2-ol (84g, 1.0 mol)

  • Concentrated sulfuric acid (98 wt%, 19 ml)

  • Yellow mercury(II) oxide (13g)

  • Water (100 ml)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Slowly add 19 ml of concentrated sulfuric acid to 100 ml of water in a flask, with cooling.

  • To this acidic solution, add 13g of yellow mercury(II) oxide over 1.5 hours.

  • Heat the mixture to 65-75°C.

  • Add 84g of 2-methyl-3-butyn-2-ol dropwise to the heated solution.

  • Stir the reaction mixture at 65-75°C for 30 minutes.

  • Cool the reaction to room temperature.

  • Perform suction filtration to remove any solid residues.

  • Extract the filtrate with diethyl ether (3 x 20 ml).

  • Wash the combined organic phases with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate by rotary evaporation.

  • Distill the crude product, collecting the fraction at 140°C to obtain this compound.

Data Presentation

Table 1: Summary of Quantitative Data for Hydration of 2-methyl-3-butyn-2-ol

ParameterValueReference
Starting Material2-methyl-3-butyn-2-ol[1][2]
ProductThis compound[1][2]
Yield32.2%[1][2]
Boiling Point140-141 °C[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification prep_acid Prepare Dilute H2SO4 add_hg Add HgO prep_acid->add_hg heat Heat to 65-75°C add_hg->heat add_alkyne Add 2-methyl-3-butyn-2-ol heat->add_alkyne react Stir for 30 min add_alkyne->react cool Cool to RT react->cool filter Filter cool->filter extract Extract with Ether filter->extract wash Wash extract->wash dry Dry wash->dry distill Distill dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_solutions_reaction Solutions cluster_solutions_workup Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn byproducts Byproduct Formation? low_yield->byproducts extraction_loss Extraction Loss? low_yield->extraction_loss purification_loss Purification Loss? low_yield->purification_loss check_time_temp Verify Time & Temp incomplete_rxn->check_time_temp check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst control_temp Control Temperature byproducts->control_temp slow_addition Slow Reagent Addition byproducts->slow_addition optimize_extraction Optimize Extraction extraction_loss->optimize_extraction fractional_distill Fractional Distillation purification_loss->fractional_distill vacuum_distill Vacuum Distillation purification_loss->vacuum_distill

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting low recovery of 3-Hydroxy-3-methyl-2-butanone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 3-Hydroxy-3-methyl-2-butanone during extraction procedures.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound, a polar and neutral compound, is a common issue during its extraction from aqueous matrices. This guide provides a systematic approach to identify and resolve the root causes of this problem.

Initial Assessment and Troubleshooting Workflow

Before modifying your extraction protocol, it is crucial to systematically investigate the potential sources of analyte loss. The following workflow diagram illustrates a logical approach to troubleshooting low recovery.

TroubleshootingWorkflow start Low Recovery of this compound Detected check_protocol Verify Protocol Adherence (Volumes, Solvents, Steps) start->check_protocol check_standards Assess Standard and Sample Stability (Degradation?) check_protocol->check_standards troubleshoot_lle Troubleshoot Liquid-Liquid Extraction (LLE) check_standards->troubleshoot_lle LLE Used troubleshoot_spe Troubleshoot Solid-Phase Extraction (SPE) check_standards->troubleshoot_spe SPE Used optimize_solvent Optimize LLE Solvent Choice (Increase Polarity/Affinity) troubleshoot_lle->optimize_solvent check_emulsion Check for Emulsion Formation troubleshoot_lle->check_emulsion optimize_sorbent Optimize SPE Sorbent and Solvents troubleshoot_spe->optimize_sorbent add_salt Implement Salting-Out Effect (e.g., add NaCl or Na2SO4) optimize_solvent->add_salt end Recovery Improved add_salt->end check_emulsion->end check_breakthrough Analyze Flow-through and Wash Fractions for Analyte optimize_sorbent->check_breakthrough check_elution Ensure Complete Elution (Stronger Elution Solvent?) check_breakthrough->check_elution check_elution->end

Caption: Troubleshooting workflow for low recovery of this compound.

Factors Influencing Extraction Efficiency

The recovery of this compound is influenced by a combination of factors related to its chemical properties and the chosen extraction technique. Understanding these relationships is key to optimizing your protocol.

ExtractionFactors cluster_analyte Analyte Properties cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Analyte This compound Polarity High Polarity (LogP ~ -0.34) Analyte->Polarity Volatility Moderate Volatility (BP ~141°C) Analyte->Volatility LLE LLE Efficiency Polarity->LLE Influences SPE SPE Efficiency Polarity->SPE Influences Volatility->LLE Potential Loss during Evaporation SolventChoice Solvent Polarity LLE->SolventChoice SaltingOut Salting-Out Effect LLE->SaltingOut Emulsion Emulsion Formation LLE->Emulsion Sorbent Sorbent Selection SPE->Sorbent Wash Wash Solvent Strength SPE->Wash Elution Elution Solvent Strength SPE->Elution

Caption: Key factors affecting the extraction efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound low when using standard non-polar solvents for liquid-liquid extraction (LLE)?

A1: this compound is a highly polar molecule due to the presence of both a ketone and a hydroxyl functional group. Standard non-polar solvents like hexane have low affinity for polar compounds, leading to poor partitioning from the aqueous sample into the organic phase. To improve recovery, you should use more polar organic solvents that are immiscible with water.

Q2: Which solvents are recommended for the LLE of this compound?

A2: Solvents with moderate to high polarity are more effective. A synthesis procedure for this compound specifically mentions the use of diethyl ether for its extraction from an aqueous solution.[1] Other solvents to consider, based on their polarity, are listed in the table below. It is always recommended to perform a small-scale pilot extraction to determine the optimal solvent for your specific sample matrix.

SolventPolarity IndexExpected RecoveryNotes
Ethyl Acetate4.4Good to ExcellentCommonly used for moderately polar analytes.
Diethyl Ether2.8GoodDocumented for use with the target analyte.[1]
Dichloromethane (DCM)3.1Moderate to GoodMay form emulsions; use with caution.
Methyl tert-butyl ether (MTBE)2.5ModerateLess prone to emulsion formation than DCM.
n-Butanol3.9GoodHas some miscibility with water, which can be a drawback.

Q3: How can I further improve the LLE recovery of this compound?

A3: The "salting-out" effect can significantly enhance the extraction of polar compounds from aqueous solutions.[2] By adding a high concentration of an inorganic salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample, you increase the polarity of the aqueous phase. This reduces the solubility of the this compound in the aqueous layer and drives it into the organic phase. Studies on the closely related compound acetoin have shown high recovery rates (93.7-98.7%) when using a salting-out extraction method.[3]

Q4: I am observing a stable emulsion during LLE. How can I resolve this?

A4: Emulsion formation is a common problem when extracting from complex biological matrices. Here are several strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.

  • Addition of Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.

  • Filtration: Passing the emulsion through a bed of glass wool can sometimes break it.

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[4]

Q5: What type of Solid-Phase Extraction (SPE) sorbent is suitable for this compound?

A5: For a polar analyte like this compound, a normal-phase or a polar-functionalized reversed-phase sorbent is recommended. A NIOSH method for the similar compound acetoin uses Anasorb CMS (a carbon molecular sieve), which is suitable for trapping volatile polar compounds from air samples.[5] For liquid samples, consider the following sorbents:

Sorbent TypeRetention MechanismRecommended for
Normal-Phase (e.g., Silica, Diol, Cyano)Adsorption, hydrogen bondingExtraction from non-polar matrices.
Polymeric Reversed-Phase (e.g., HLB)Hydrophobic and hydrophilic interactionsBroad-spectrum retention of polar and non-polar analytes.
Mixed-Mode (e.g., Cation/Anion Exchange with Reversed-Phase)Ion-exchange and hydrophobic interactionsNot ideal for neutral compounds unless derivatized.

Q6: I am using SPE but still getting low recovery. What should I check?

A6: Low recovery in SPE can be due to several factors. Systematically check the following:

  • Analyte Breakthrough: Your analyte may not be retaining on the sorbent during sample loading. This can happen if the sample solvent is too strong (too organic) or the flow rate is too high. Collect the flow-through and wash fractions and analyze them for the presence of your analyte.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try a stronger (more polar for normal-phase, or more organic for reversed-phase) elution solvent or increase the elution volume. A study on acetoin showed a desorption efficiency of 94.9% using a mixture of acetone and methanol (95:5).[5]

  • Improper Column Conditioning: Ensure the sorbent is properly conditioned and equilibrated before loading the sample. Skipping this step can lead to inconsistent and low recovery.

  • Sorbent Overload: The amount of analyte or other matrix components in your sample may be exceeding the binding capacity of the SPE cartridge. Try using a larger cartridge or diluting your sample.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Salting-Out

This protocol is a general guideline for the extraction of this compound from an aqueous sample.

  • Sample Preparation: To 1 mL of the aqueous sample in a suitable glass tube, add 0.3 g of sodium chloride (or sodium sulfate) and vortex until the salt is completely dissolved.

  • Solvent Addition: Add 2 mL of ethyl acetate (or diethyl ether).

  • Extraction: Cap the tube and vortex for 2 minutes. Alternatively, for larger volumes in a separatory funnel, invert gently for 2-3 minutes, venting frequently.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to ensure complete separation of the aqueous and organic layers. If using a separatory funnel, allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional): For improved recovery, repeat steps 2-5 with a fresh portion of the organic solvent and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen if concentration is required. Be mindful of potential analyte loss due to its moderate volatility.

Protocol 2: Solid-Phase Extraction (SPE) - Based on a method for Acetoin

This protocol is adapted from a NIOSH method for acetoin and should be a good starting point for this compound.[5] Optimization for your specific sample matrix is recommended.

  • Sorbent: Anasorb CMS solid sorbent tube (or a similar carbon-based or polar-functionalized polymeric sorbent for liquid samples).

  • Sample Pre-treatment: Ensure the sample is in a liquid form and free of particulates. For aqueous samples, dilution with water may be necessary to reduce matrix effects.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the sample matrix buffer or water.

  • Sample Loading: Load the sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak solvent that will not elute the analyte (e.g., for a polymeric reversed-phase sorbent, a low percentage of organic in water). This step needs to be optimized to remove interferences without losing the analyte.

  • Elution: Elute the this compound with 1 mL of a 95:5 (v/v) mixture of acetone and methanol. Collect the eluate.

  • Post-Elution: The eluate can be analyzed directly or concentrated if necessary.

References

Optimization of SPME parameters for 3-Hydroxy-3-methyl-2-butanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of 3-Hydroxy-3-methyl-2-butanone, a small, polar, and volatile organic compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for SPME analysis?

A1: this compound is a volatile organic compound (VOC) with a molecular weight of 102.13 g/mol .[1][2] Its polarity and volatility are the primary characteristics that guide the selection of SPME parameters.

Q2: Which SPME fiber coating is recommended for analyzing this compound?

A2: For volatile, low molecular weight (<150 amu), and polar compounds like this compound, a combination fiber is generally most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[3][4][5] This fiber's mixed-phase coating provides a broad polarity range, making it efficient at trapping small, polar volatiles. For similar analytes, PDMS/DVB has also been used effectively.

Q3: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this analysis?

A3: Headspace (HS) SPME is the recommended extraction mode.[6] Given that this compound is a volatile compound, HS-SPME effectively samples the analyte from the vapor phase above the sample. This approach prevents the fiber from coming into direct contact with non-volatile matrix components, which can contaminate the fiber and the GC system.[6]

Q4: What are the most critical experimental parameters to optimize for this analysis?

A4: The most critical parameters that influence extraction efficiency are the SPME fiber type, extraction temperature, and extraction time.[4] Additionally, sample matrix modifications, such as adjusting pH or adding salt, and consistent agitation can significantly improve results.[7]

Q5: How does adding salt to my sample improve the extraction?

A5: Adding an inorganic salt, typically sodium chloride (NaCl), to the sample is a technique known as "salting out". This increases the ionic strength of the aqueous sample matrix, which reduces the solubility of polar organic analytes like this compound.[7] This effect drives more of the analyte into the headspace, making it more available for extraction by the SPME fiber and thereby increasing sensitivity.[7][8]

Section 2: Experimental Protocols and Parameter Optimization

Optimized SPME Parameters from Literature

The following table summarizes optimized parameters from studies analyzing similar volatile compounds, providing a strong starting point for method development for this compound.

ParameterStudy 1: Baijiu Volatiles[3]Study 2: Margarine Volatiles[4]General Recommendation
Target Analyte 3-Hydroxy-2-butanone (similar ketone)General Volatile CompoundsThis compound
SPME Fiber DVB/CAR/PDMSDVB/CAR/PDMSDVB/CAR/PDMS
Extraction Mode Headspace (HS)Headspace (HS)Headspace (HS)
Extraction Temp. 45 °C47.54 °C45 - 50 °C
Extraction Time 45 min33.63 min30 - 45 min
Matrix Modification 3.0 g NaClNot specified25-30% (w/v) NaCl [7]
Desorption Temp. Not specifiedNot specified≥250 °C
Desorption Time Not specifiedNot specified2 - 5 min
General HS-SPME-GC/MS Experimental Protocol
  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).[9]

    • Add an appropriate internal standard.

    • If required, add sodium chloride (e.g., 3.0 g) to the vial to increase the ionic strength of the sample.[3]

    • Immediately seal the vial with a septum cap.

  • Incubation and Extraction:

    • Place the vial in an autosampler tray or heating block equipped with an agitator.

    • Incubate the sample at the optimized temperature (e.g., 45 °C) for a set period (e.g., 10-15 min) to allow the sample to reach thermal equilibrium.

    • Expose the pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for the optimized extraction time (e.g., 45 min) with consistent agitation.[3]

  • Desorption and Analysis:

    • Retract the fiber into its needle and immediately transfer it to the heated injection port of the gas chromatograph (GC).

    • Ensure the GC inlet is set to splitless mode to transfer the maximum amount of analyte onto the column.[7] A narrow-bore inlet liner (0.75 mm I.D.) is recommended to reduce peak broadening.[7]

    • Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for 2-5 minutes.

    • Start the GC-MS analysis.

  • Fiber Conditioning:

    • After desorption, the fiber should be "baked out" or conditioned in a separate clean, heated port or in the GC inlet at a temperature recommended by the manufacturer to remove any residual compounds before the next extraction.

Workflow Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Add Sample & Salt to Vial B Seal Vial A->B C Incubate & Agitate B->C D Expose SPME Fiber to Headspace C->D E Desorb in GC Inlet (Splitless Mode) D->E F GC-MS Separation & Detection E->F G Data Processing F->G

Caption: General experimental workflow for HS-SPME-GC/MS analysis.

Section 3: Troubleshooting Guide

Q: My analyte signal is very low or absent. What should I check?

A: Low sensitivity is a common issue with several potential causes.

  • Possible Causes & Solutions:

    • Incorrect Fiber Choice: Ensure you are using a fiber suitable for small, polar, volatile compounds, such as a DVB/CAR/PDMS fiber.[3][4]

    • Sub-optimal Extraction Parameters: The extraction temperature may be too low to effectively partition the analyte into the headspace, or the extraction time may be too short to reach sufficient equilibrium.[7] Systematically optimize temperature and time.

    • Matrix Effects: The analyte may have a high affinity for the sample matrix. Try adding salt (25-30% w/v NaCl) to increase the ionic strength and drive the analyte into the headspace.[7]

    • Inefficient Desorption: The GC inlet temperature may be too low, or the desorption time too short. Ensure the temperature is at least 250 °C and the time is 2-5 minutes. Also, confirm the fiber is exposed to the hottest zone of the inlet.[10]

    • Incorrect GC Inlet Settings: SPME requires a splitless injection to ensure the entire sample is transferred to the column.[7] Verify your inlet is not in split mode during desorption.

Q: I am seeing poor reproducibility and high relative standard deviation (%RSD) between my replicates. Why?

A: Reproducibility issues almost always stem from inconsistent experimental conditions.

  • Possible Causes & Solutions:

    • Inconsistent Volumes: Use the exact same sample volume and ensure vials are the same size for a consistent headspace-to-sample ratio.[7]

    • Variable Temperature and Time: Ensure the extraction temperature and time are precisely controlled for every sample.[7] Even small variations can affect the amount of analyte extracted.

    • Inconsistent Fiber Positioning: The depth of the fiber in the headspace must be the same for every extraction.[7] Use the holder's guide to ensure consistent placement.

    • Lack of Agitation: If the sample is not agitated, the headspace near the fiber can become depleted of the analyte. Use a consistent and moderate agitation speed for all samples.[6]

    • Sample Non-Homogeneity: Ensure the sample is well-mixed before aliquoting into vials.

Q: My chromatogram shows significant carryover or "ghost peaks" in blank runs. What is the cause?

A: Carryover indicates incomplete cleaning of the SPME fiber or contamination in the system.

  • Possible Causes & Solutions:

    • Incomplete Desorption: The previous sample was not fully desorbed from the fiber. Increase the desorption time and/or temperature in the GC inlet.

    • Insufficient Fiber Conditioning: After desorption, the fiber must be properly cleaned ("baked out") before the next use. Extend the conditioning time or increase the temperature (staying within the fiber's maximum limit).[6]

    • Contaminated Syringe or Inlet: The GC inlet liner or septum may be contaminated. Replace the liner and septum.

    • Running a Fiber Blank: Always perform a fiber blank run after analyzing a high-concentration sample to check for carryover before proceeding to the next sample.[11]

Q: My SPME fiber broke. How can I prevent this?

A: Fibers are fragile and require careful handling, especially when using an autosampler.

  • Possible Causes & Solutions:

    • Autosampler Misalignment: The primary cause of breakage is misalignment between the autosampler, the vial, and the GC injection port.[6] Perform a visual check to ensure proper alignment.

    • Septum Coring: A cored piece of septum can bend or break the fiber. Use pre-drilled septa or a septum-less injector system like a Merlin Microseal.[7]

    • Excessive Agitation Speed: High-speed agitation can put stress on the fiber assembly, leading to damage.[6] Use moderate speeds.

    • Incorrect Needle Gauge: Using a 23-gauge needle with standard septa can cause coring. Ensure your needle gauge is compatible with your septa.[6]

Troubleshooting Logic Diagram

Troubleshooting_Tree start Problem Detected? low_signal Low / No Signal start->low_signal  Yes poor_rsd Poor Reproducibility (%RSD Too High) start->poor_rsd carryover Carryover / Ghost Peaks start->carryover check_fiber Verify Fiber Choice (e.g., DVB/CAR/PDMS) low_signal->check_fiber optimize_params Optimize Temp & Time low_signal->optimize_params add_salt Add Salt to Matrix low_signal->add_salt check_desorption Check Desorption (Temp, Time, Splitless) low_signal->check_desorption verify_conditions Verify Consistent: - Volume - Temp / Time - Fiber Depth - Agitation poor_rsd->verify_conditions increase_bakeout Increase Fiber Conditioning Time/Temp carryover->increase_bakeout check_inlet Clean/Replace Inlet Liner & Septum carryover->check_inlet run_blank Run Fiber Blank Post-Analysis carryover->run_blank

Caption: A decision tree for troubleshooting common SPME analysis issues.

References

Resolving co-elution of 3-Hydroxy-3-methyl-2-butanone with interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 3-Hydroxy-3-methyl-2-butanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common analytical challenges, particularly the co-elution of this compound with interfering compounds during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a significant challenge that can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to diagnose and resolve co-elution issues when analyzing this compound.

Problem: A single, broad, or asymmetrical peak is observed where this compound is expected to elute.

This observation often suggests the presence of one or more co-eluting compounds.

Step 1: Confirmation of Co-elution

Before modifying your analytical method, it is crucial to confirm that co-elution is indeed occurring.

  • Peak Shape Analysis: Visually inspect the chromatogram. Co-eluting peaks can manifest as a shoulder on the main peak, or result in a broad or asymmetric peak shape (fronting or tailing).[1][2]

  • Mass Spectral Analysis (for GC-MS/LC-MS):

    • Scan Mode: Acquire mass spectra across the entire peak (start, apex, and end). A change in the mass spectrum across the peak is a strong indicator of multiple components.[1]

    • Extracted Ion Chromatograms (EICs): Isomers or structurally similar compounds may have similar mass spectra. However, the relative abundance of certain fragment ions might differ. Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly shifted peaks under a single chromatographic peak.[1]

  • Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components.[1]

Step 2: Identification of Potential Interfering Compounds

Identifying the co-eluting compound(s) is key to selecting the most effective resolution strategy. While specific co-eluents are highly matrix-dependent, potential interfering compounds for this compound can include:

  • Structural Isomers: Other ketones or aldehydes with similar volatility and polarity.

  • Matrix Components: In complex samples like biological fluids or food extracts, endogenous compounds can co-elute with the analyte. For example, in urine analysis, other small organic acids or ketones can be potential interferences.

  • Enantiomers: Since this compound is a chiral molecule, its enantiomers will co-elute on a non-chiral column.[3]

Step 3: Strategies for Resolving Co-elution

Once co-elution is confirmed, several strategies can be employed to improve separation.

The primary goal is to alter the selectivity of the chromatographic system to separate the target analyte from the interferent.

  • Gas Chromatography (GC):

    • Column Selection: Switching to a column with a different stationary phase polarity is often the most effective solution. For polar compounds like ketones, a more polar column (e.g., a WAX or a mid-polarity phase like a '1701' type) can provide better separation than a standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane).

    • Temperature Program: Modifying the temperature ramp rate can alter the elution order and improve resolution. A slower ramp rate generally provides better separation. Introducing a hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[4]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.

  • Liquid Chromatography (LC):

    • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact selectivity.

    • Column Chemistry: If using reversed-phase chromatography, switching to a different stationary phase (e.g., C18 to a phenyl-hexyl or a polar-embedded phase) can alter the retention mechanism and improve separation. For highly polar compounds that are poorly retained on traditional C18 columns, Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative.

Chemically modifying the analyte and potential interferents can alter their chromatographic properties, leading to improved separation. This is a particularly useful strategy for polar compounds like ketones.

  • PFBHA Derivatization: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method for aldehydes and ketones.[5] The resulting oxime derivatives are less polar and more volatile, making them well-suited for GC analysis with sensitive electron capture detection (ECD) or mass spectrometry.[5]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the hydroxyl group of this compound, increasing its volatility and improving peak shape in GC analysis.[1]

Effective sample preparation can selectively remove interfering compounds from the matrix before analysis.

  • Solid-Phase Extraction (SPE): By choosing an appropriate sorbent and elution solvent, SPE can be used to isolate the analyte of interest while removing matrix components that may cause co-elution.

  • Liquid-Liquid Extraction (LLE): Partitioning the sample between two immiscible solvents can effectively separate the analyte from interfering substances based on their differential solubility.

To separate the enantiomers of this compound, a chiral stationary phase is required. Cyclodextrin-based chiral GC columns are commonly used for the separation of chiral flavor and fragrance compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound?

A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for this volatile compound, often after derivatization to improve chromatographic performance. LC-MS/MS is advantageous for analyzing the native compound in complex biological matrices, often with minimal sample preparation.

Q2: I suspect co-elution, but the mass spectra of the overlapping peaks are very similar. What should I do?

A2: Even with similar mass spectra, you can use Extracted Ion Chromatograms (EICs) of fragment ions that have different relative abundances between the two compounds. This can often reveal the presence of two distinct, albeit closely eluting, peaks.[1] If this is not successful, you will need to improve the chromatographic separation using the method optimization strategies described above or consider derivatization.

Q3: Can I quantify co-eluting compounds without separating them?

A3: In some specific cases, if the mass spectra of the co-eluting compounds are sufficiently different and unique ions exist for each compound, it may be possible to use deconvolution software or selective ion monitoring (SIM) for quantification. However, this approach is prone to error and chromatographic separation is always the preferred method for accurate and reliable quantification.

Q4: What is the best derivatization agent for this compound?

A4: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent choice as it specifically reacts with the ketone functional group, leading to a derivative with high sensitivity for electron capture detection (ECD) and good chromatographic properties for GC-MS analysis.[5] Silylation reagents like BSTFA can also be used to derivatize the hydroxyl group. The choice of reagent will depend on the specific analytical requirements and the nature of potential interferences.

Q5: How do I separate the enantiomers of this compound?

A5: Enantiomers require a chiral environment for separation. This is typically achieved by using a chiral stationary phase in your GC or LC column. For GC, columns containing derivatized cyclodextrins are very effective for separating chiral compounds like this compound.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine with PFBHA Derivatization

This protocol provides a general framework. Optimization of specific parameters may be required.

1. Sample Preparation and Derivatization:

  • To 1 mL of urine in a glass vial, add an appropriate internal standard.

  • Adjust the pH to approximately 4.

  • Add 50 µL of a 20 mg/mL PFBHA solution in water.

  • Heat the vial at 60°C for 60 minutes.

  • Cool the sample to room temperature.

  • Perform a liquid-liquid extraction with 1 mL of hexane by vortexing for 2 minutes.

  • Centrifuge to separate the layers and transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters:

  • GC Column: A mid-polarity column such as a DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended to enhance separation from potential interferences.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 50-400) for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the PFBHA derivative should be used for improved sensitivity and selectivity.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a starting point for the direct analysis of the underivatized compound.

1. Sample Preparation:

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common starting point. For improved retention of this polar analyte, a column with a polar-embedded phase or a HILIC column may be beneficial.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+, and product ions will be determined by infusing a standard of the analyte.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of ketones and related compounds in biological matrices using chromatographic methods. These values can serve as a benchmark for your own method development and validation.

Table 1: Typical GC-MS Method Performance for Ketone Analysis in Urine (with Derivatization)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Quantification (LOQ)1 - 10 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%

Table 2: Typical LC-MS/MS Method Performance for Ketone Analysis in Plasma

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery80 - 120%

Note: The values in these tables are illustrative and the actual performance of a method will depend on the specific analyte, matrix, instrumentation, and experimental conditions.

Visualizations

Diagram 1: General Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting Start Broad or Asymmetrical Peak Observed Confirm Confirm Co-elution (Peak Shape, MS Scan, EIC) Start->Confirm Identify Identify Potential Interferents (Isomers, Matrix, Enantiomers) Confirm->Identify Strategies Select Resolution Strategy Identify->Strategies Method_Opt Chromatographic Method Optimization Strategies->Method_Opt Derivatization Chemical Derivatization Strategies->Derivatization Sample_Prep Sample Preparation Enhancement Strategies->Sample_Prep Chiral_Sep Chiral Separation Strategies->Chiral_Sep Evaluate Evaluate Separation Method_Opt->Evaluate Derivatization->Evaluate Sample_Prep->Evaluate Chiral_Sep->Evaluate Resolved Peak Resolved Evaluate->Resolved Yes Not_Resolved Not Resolved Evaluate->Not_Resolved No Not_Resolved->Strategies

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Diagram 2: Experimental Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow Sample Sample Collection (e.g., Urine, Plasma) Spike Spike Internal Standard Sample->Spike Deriv Derivatization (e.g., with PFBHA) Spike->Deriv Extract Liquid-Liquid or Solid-Phase Extraction Deriv->Extract Analyze GC-MS Analysis Extract->Analyze Data Data Processing (Integration, Quantification) Analyze->Data

References

Preventing degradation of 3-Hydroxy-3-methyl-2-butanone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-methyl-2-butanone. The information provided is intended to help prevent degradation of the compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as dimethylacetylcarbinol, is a tertiary alpha-hydroxy ketone. Its stability is a significant concern because the α-hydroxy ketone motif is susceptible to degradation through several pathways, including photolysis and chemical rearrangement, which can lead to inaccurate analytical results.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Photolysis: Exposure to light, particularly UV radiation, can cause the molecule to break down. In the gas phase, this has been shown to produce acetone and formaldehyde.

  • Rearrangement (Isomerization): Like other α-hydroxy ketones, it can undergo rearrangement reactions when exposed to acidic, basic, or high-temperature conditions. This isomerization can lead to the formation of different, more thermodynamically stable compounds.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is a flammable liquid and should be kept in a tightly sealed container to prevent evaporation and exposure to moisture. For analytical standards and prepared samples, it is recommended to store them at low temperatures (e.g., 2-8°C or frozen) and protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Which analytical techniques are most suitable for the quantification of this compound?

A4: The most common and suitable analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC with Flame Ionization Detection (GC-FID) is a robust method for volatile compounds like this compound.

  • HPLC with UV detection (HPLC-UV) is also a viable option. However, since the chromophore of this compound is weak, derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance sensitivity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low analyte recovery or inconsistent results. Degradation during sample storage or preparation.- Store samples and standards at low temperatures (2-8°C or frozen) and protect from light. - Prepare samples immediately before analysis whenever possible. - Work with samples on an ice bath to minimize thermal degradation. - Use solvents that are free of acidic or basic contaminants.
Appearance of unexpected peaks in the chromatogram. Isomerization or degradation of the analyte.- Check the pH of your sample and solvents. Adjust to a neutral pH if necessary and compatible with your analytical method. - Reduce the temperature of the GC inlet or HPLC column to minimize on-column degradation. - Analyze a freshly prepared standard to confirm the identity of the unexpected peaks.
Poor peak shape (e.g., tailing) in GC analysis. Active sites in the GC system or inappropriate column polarity.- Use a deactivated inlet liner and gold-plated seals. - Consider using a wax-type or other polar GC column suitable for polar analytes. - Derivatization of the hydroxyl group can sometimes improve peak shape.
Low sensitivity in HPLC-UV analysis. Weak UV absorbance of the native compound.- Derivatize the analyte with a UV-active agent such as DNPH. This will significantly increase the molar absorptivity and, therefore, the sensitivity of the method.

Data Presentation: Stability of α-Hydroxy Ketones

Condition Parameter Expected Impact on Stability Recommendation
pH Acidic (pH < 4)High risk of acid-catalyzed rearrangement.Buffer samples to a neutral pH (6-8) if possible.
Neutral (pH 6-8)Generally the most stable range.Maintain neutral pH throughout sample preparation and storage.
Basic (pH > 8)High risk of base-catalyzed rearrangement (acyloin rearrangement).Avoid basic conditions. If necessary, neutralize immediately after exposure.
Temperature Ambient (20-25°C)Moderate risk of degradation over time, especially if exposed to light.Minimize time at ambient temperature.
Refrigerated (2-8°C)Good for short-term storage (days).Store prepared samples and standards refrigerated.
Frozen (-20°C or lower)Best for long-term storage (weeks to months).For long-term storage, freeze samples and standards.
Light UV LightHigh risk of photolytic degradation.Protect samples and standards from all light sources, especially UV.
Ambient LightModerate risk of degradation over extended periods.Use amber vials or wrap containers in foil.

Experimental Protocols

Protocol 1: Recommended Starting Method for GC-FID Analysis

This protocol is a general starting point for the analysis of this compound and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (Direct Injection):

    • If the sample is in a relatively clean matrix (e.g., pharmaceutical formulation with a compatible solvent), a simple "dilute-and-shoot" approach may be feasible.

    • Dilute the sample to an appropriate concentration (e.g., 1-100 µg/mL) using a high-purity solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Vortex the sample to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-FID Conditions:

    • Column: A mid-polar to polar capillary column is recommended, such as a DB-624, DB-WAX, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: Start with a low inlet temperature (e.g., 150-180°C) to minimize on-injector degradation and optimize if necessary.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature (FID): 250°C.

Protocol 2: HPLC-UV Analysis with DNPH Derivatization

This protocol is for enhanced sensitivity and is based on common methods for carbonyl compound analysis.

  • Derivatization Reagent Preparation:

    • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of strong acid (e.g., sulfuric or phosphoric acid). A typical concentration is 0.5-1 mg/mL. Caution: DNPH is explosive when dry and should be handled with care.

  • Sample Derivatization:

    • To 1 mL of your sample (in a suitable solvent or aqueous solution buffered to a slightly acidic pH of ~4-5), add an excess of the DNPH reagent solution (e.g., 1 mL).

    • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The reaction can be gently heated (e.g., 40°C) to expedite the process, but this should be done cautiously to avoid degradation.

    • After the reaction is complete, the sample may be ready for direct injection or may require a cleanup/concentration step using solid-phase extraction (SPE) with a C18 cartridge.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Start with 50% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 360 nm.

    • Injection Volume: 10-20 µL.

Visualizations

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Analyte This compound Degradation_Products Degradation Products (e.g., Isomers, Fragments) Analyte->Degradation_Products Light (Photolysis) Heat Acid/Base Protect_from_Light Protect from Light (Amber Vials) Control_Temperature Control Temperature (Refrigerate/Freeze) Control_pH Control pH (Neutral Buffers)

Caption: Key degradation pathways for this compound and corresponding prevention strategies.

cluster_workflow General Sample Preparation Workflow Sample_Collection Sample Collection Extraction Extraction (if needed) Sample_Collection->Extraction pH_Adjustment pH Adjustment (to Neutral) Extraction->pH_Adjustment Derivatization Derivatization (Optional, for HPLC) pH_Adjustment->Derivatization Analysis GC or HPLC Analysis Derivatization->Analysis

Caption: A generalized workflow for the preparation of samples containing this compound for chromatographic analysis.

Minimizing matrix effects in LC-MS/MS analysis of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 3-Hydroxy-3-methyl-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your analytical method. In biological matrices like plasma or urine, common sources of matrix effects for small polar molecules include salts, phospholipids, and endogenous metabolites.

Q2: What are the typical signs that my this compound analysis is affected by matrix effects?

A2: Several signs can indicate the presence of matrix effects in your analysis:

  • Poor reproducibility: Inconsistent results for the same sample across different injections or different sample preparations.

  • Inaccurate quantification: A significant discrepancy between the response of a standard prepared in a pure solvent versus a standard spiked into a biological matrix.

  • Signal instability: Drifting retention times, fluctuating signal intensity, or an unstable baseline.

  • Peak shape distortion: Tailing or fronting of the analyte peak.

Q3: How can I quantitatively assess matrix effects for my this compound assay?

A3: A standard method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into a blank matrix extract (after the sample preparation process) with the peak area of a standard in a neat (pure) solvent at the same concentration.

The Matrix Effect (%) can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. It is recommended to assess this across multiple sources of blank matrix to evaluate the variability of the matrix effect.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended and considered the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification. If a specific SIL-IS for this compound is not commercially available, a structurally similar labeled compound can be considered, but its ability to track the analyte's behavior must be thoroughly validated.

Troubleshooting Guides

Problem 1: Poor Peak Shape and Low Signal Intensity

Possible Cause: Suboptimal sample preparation leading to significant matrix interference. This compound is a small, polar molecule, making it susceptible to interference from endogenous polar compounds.

Solutions:

  • Optimize Protein Precipitation: This is a common first step for plasma and serum samples.

    • Solvent Choice: Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively and can result in a cleaner supernatant.

    • Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample) is recommended.

    • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can enhance protein removal.

  • Consider Solid-Phase Extraction (SPE): If protein precipitation is insufficient, SPE can provide a more thorough cleanup. For a polar analyte like this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be effective.

  • Liquid-Liquid Extraction (LLE): While less common for very polar analytes, LLE with a polar organic solvent might be an option, but optimization of pH and solvent choice is critical.

Problem 2: Inconsistent Results and High Variability

Possible Cause: Inadequate chromatographic separation of this compound from interfering matrix components.

Solutions:

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained on traditional reversed-phase (RP) columns, HILIC is an excellent alternative.[1] It uses a polar stationary phase and a high organic mobile phase, which promotes the retention of polar analytes.

  • Optimize Reversed-Phase Chromatography: If using an RP column, consider:

    • Aqueous Mobile Phase: Increase the percentage of the aqueous component in the initial mobile phase to improve retention of polar compounds.

    • Gradient Optimization: A shallow gradient can help to better separate the analyte from early eluting interferences.

    • Column Chemistry: Consider a column with a more polar embedded phase (e.g., polar-endcapped C18) to enhance the retention of polar analytes.

  • Chemical Derivatization: Derivatizing the ketone group of this compound can increase its hydrophobicity, leading to better retention on RP columns and potentially improved ionization efficiency.[2][3] Common derivatizing agents for ketones include those targeting the carbonyl group.

Problem 3: Ion Suppression Observed

Possible Cause: Co-elution of phospholipids or other endogenous compounds that compete with this compound for ionization.

Solutions:

  • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using a phospholipid removal plate or a targeted SPE sorbent.

  • Chromatographic Separation: As mentioned above, optimize your chromatography to separate the analyte from the regions where phospholipids typically elute. A divert valve can also be used to direct the early and late parts of the chromatogram (where many interferences elute) to waste, rather than into the mass spectrometer.

  • Optimize MS Source Parameters: Fine-tuning the ion source parameters (e.g., capillary voltage, gas flow, temperature) can sometimes help to minimize the impact of interfering compounds.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a starting point and should be optimized for your specific application and matrix.

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of the initial mobile phase).

  • Injection: Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: Recommended LC-MS/MS Parameters (HILIC)

These are suggested starting parameters and will require optimization.

  • LC System: UHPLC system

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard of this compound. A possible precursor ion would be [M+H]+ (m/z 103.1). Product ions would need to be optimized.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Small Polar Analytes

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 11070 - 120Fast, simple, inexpensiveLess clean, higher matrix effects
Liquid-Liquid Extraction (LLE) 60 - 9080 - 110Cleaner extracts than PPTCan have lower recovery for polar analytes
Solid-Phase Extraction (SPE) 80 - 11090 - 105Cleanest extracts, high recoveryMore time-consuming and expensive

Note: The values presented are typical ranges for small polar analytes and may vary for this compound. These should be determined experimentally.

Table 2: Example Validation Data for a similar small polar analyte (β-hydroxy-β-methylbutyrate) in Human Plasma

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% Bias) ± 15%-5% to +8%
Matrix Effect (%) 85 - 115%92%
Recovery (%) Consistent95%

This data is illustrative and based on a structurally similar compound. Specific validation should be performed for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma/Urine Sample add_is Add Stable Isotope Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject Sample reconstitute->inject hilic HILIC Separation inject->hilic ms MS/MS Detection (MRM Mode) hilic->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep_solutions Sample Prep Solutions cluster_chromatography_solutions Chromatography Solutions cluster_ms_solutions MS Solutions start Problem Encountered (e.g., Low Signal, High Variability) check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography check_ms Assess MS Parameters start->check_ms ppt_optimization Optimize PPT (Solvent, Ratio, Temp) check_sample_prep->ppt_optimization If PPT is used spe Implement SPE check_sample_prep->spe If cleanup is insufficient phospholipid_removal Add Phospholipid Removal Step check_sample_prep->phospholipid_removal If phospholipid interference is suspected hilic Switch to HILIC check_chromatography->hilic For poor retention rp_optimization Optimize RP Conditions (Gradient, Column) check_chromatography->rp_optimization If using RP derivatization Consider Derivatization check_chromatography->derivatization For improved retention and sensitivity source_optimization Optimize Source Parameters check_ms->source_optimization For general sensitivity mrm_optimization Optimize MRM Transitions check_ms->mrm_optimization For specificity

Caption: Troubleshooting logic for matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Quantification of 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 3-Hydroxy-3-methyl-2-butanone, with a specific focus on calibration curve issues.

Troubleshooting Guides

Issue 1: Non-linear Calibration Curve

Question: Why is my calibration curve for this compound consistently non-linear, particularly at higher concentrations?

Answer:

Non-linearity in the calibration curve for this compound is a common issue that can arise from several factors related to the analyte's properties and the analytical methodology. The most probable causes are detector saturation, analyte degradation, or issues with the derivatization process.

Troubleshooting Steps:

  • Assess Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration.

    • Solution: Extend the calibration curve to include lower concentration points to determine the linear range of the detector. If necessary, dilute samples to fall within this linear range.

  • Investigate Analyte Degradation: this compound, especially in its underivatized form, can be susceptible to thermal degradation in the hot GC inlet, leading to a decreased response at higher concentrations.[1]

    • Solution: Lower the injector port temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without causing degradation.[1] Using a deactivated inlet liner can also minimize active sites that may promote degradation.

  • Optimize Derivatization: Incomplete or inconsistent derivatization can lead to a non-linear response. Since this compound contains both a hydroxyl and a ketone group, derivatization is crucial for good chromatographic performance.[2][3]

    • Solution: Ensure the derivatization reaction (e.g., silylation with MSTFA) goes to completion. Optimize the reaction time and temperature. Ensure that all standards and samples are completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[2]

Illustrative Data on Derivatization Impact:

Analyte FormLinearity (R²)Peak ShapeObservations
Underivatized0.985TailingSignificant peak tailing and lower response at higher concentrations.
Silylated (MSTFA)0.999SymmetricalImproved linearity and peak shape, indicating better thermal stability and reduced interaction with the column.
Issue 2: Poor Reproducibility of Peak Areas

Question: I am observing inconsistent peak areas for my calibration standards, leading to poor reproducibility and a high %RSD. What could be the cause?

Answer:

Poor reproducibility of peak areas in the analysis of this compound can stem from issues with sample preparation, injection technique, or the stability of the derivatized analyte.

Troubleshooting Steps:

  • Verify Standard and Sample Stability: The silylated derivative of this compound may have limited stability.

    • Solution: Prepare fresh calibration standards daily and analyze them promptly after derivatization. Store derivatized samples at 4°C if immediate analysis is not possible.[4] It has been noted that the stability of silylated derivatives can be a critical factor.[5]

  • Check Injection System: Inconsistent injection volumes are a common source of variability.

    • Solution: Ensure the autosampler syringe is clean and functioning correctly. Check for air bubbles in the syringe. Perform regular maintenance on the GC inlet, including replacing the septum and liner.

  • Utilize an Internal Standard (IS): An internal standard is crucial to correct for variations in injection volume, sample preparation, and instrument response.[6][7]

    • Solution: Select an appropriate internal standard that is chemically similar to the derivatized analyte but not present in the samples. A deuterated analog of the derivatized analyte is often an ideal choice.[6] Add a constant amount of the internal standard to all standards and samples.

Data on the Effect of Internal Standard on Precision:

Analysis MethodAnalyte Peak Area (%RSD)Analyte/IS Peak Area Ratio (%RSD)
Without Internal Standard12.5%N/A
With Internal Standard11.8%2.1%

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is highly recommended. This compound is a polar compound due to its hydroxyl group, which can lead to poor peak shape (tailing) and potential thermal degradation in the GC system. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group, increasing the compound's volatility and thermal stability, resulting in improved chromatographic performance.[3][8]

Q2: What is a suitable derivatization agent and protocol for this compound?

A2: A common and effective method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][4] A two-step derivatization involving methoximation followed by silylation can also be employed to stabilize the ketone group and prevent tautomerization.[2]

  • Protocol Outline:

    • Evaporate the sample or standard to complete dryness.

    • Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the ketone group.

    • Add MSTFA (often with a catalyst like 1% TMCS) and incubate to silylate the hydroxyl group.[4]

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: An ideal internal standard should have similar chemical properties and chromatographic behavior to the derivatized analyte.[6] It should also be a compound that is not naturally present in your samples. For GC-MS analysis, a stable isotope-labeled version of this compound would be the best choice as it will behave almost identically during derivatization, extraction, and chromatography. If a labeled standard is unavailable, a structurally similar compound with a different retention time can be used.

Q4: What are the key mass fragments to monitor for the silylated derivative of this compound in SIM mode?

A4: While the exact mass fragments will depend on the specific silylation reagent used, for a trimethylsilyl (TMS) derivative, you would typically monitor the molecular ion (M+) if it is present and stable, as well as characteristic fragment ions. Common fragments for TMS-derivatized alcohols include [M-15]+ (loss of a methyl group from the TMS moiety) and other fragments resulting from the cleavage of the carbon-carbon bonds adjacent to the derivatized hydroxyl group. It is recommended to first acquire a full scan mass spectrum of a derivatized standard to identify the most abundant and specific ions for selected ion monitoring (SIM).

Q5: What should I do if I suspect matrix effects are influencing my results?

A5: Matrix effects occur when other components in the sample interfere with the ionization and detection of the analyte.[9]

  • Diagnosis: To assess matrix effects, compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a sample matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects.

  • Mitigation:

    • Sample Preparation: Employ a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples.

    • Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[10]

Experimental Protocols & Visualizations

Protocol: Derivatization of this compound for GC-MS Analysis

This protocol provides a general guideline for the two-step methoximation and silylation of this compound.

Materials:

  • This compound standard

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., a stable isotope-labeled analog)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (or standard), add a known amount of the internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL).

    • Vortex and incubate at 60°C for 30 minutes.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of MSTFA + 1% TMCS.

    • Vortex and incubate at 70°C for 60 minutes.[4]

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

Diagrams

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample/Standard add_is Add Internal Standard sample->add_is dry Evaporate to Dryness add_is->dry methox Methoximation dry->methox silylation Silylation (MSTFA) methox->silylation gcms GC-MS Analysis silylation->gcms data Data Processing gcms->data

Caption: Workflow for sample preparation, derivatization, and analysis.

troubleshooting_logic Troubleshooting Logic for Calibration Curve Issues cluster_linearity Non-Linearity Solutions cluster_rsd High RSD Solutions start Calibration Curve Issue (Non-linearity or Poor RSD) check_linearity Is the curve non-linear? start->check_linearity check_rsd Is the RSD high? start->check_rsd detector Check for Detector Saturation check_linearity->detector Yes stability Check Standard/Sample Stability check_rsd->stability Yes degradation Investigate Analyte Degradation (Lower Inlet Temp) detector->degradation derivatization Optimize Derivatization degradation->derivatization injection Verify Injection System stability->injection use_is Use Internal Standard injection->use_is

Caption: Decision tree for troubleshooting calibration curve problems.

References

Validation & Comparative

A Tale of Two Techniques: GC-MS vs. HPLC for 3-Hydroxy-3-methyl-2-butanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accurate quantification of compounds is paramount. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that can significantly impact the reliability and efficiency of their work. This guide provides an objective comparison of two powerful analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 3-Hydroxy-3-methyl-2-butanone, a compound of interest in various fields including food science, atmospheric chemistry, and metabolomics.

This compound, also known as acetoin, is a volatile organic compound that contributes to the characteristic aroma and flavor of many fermented foods and beverages, such as butter, yogurt, and wine. Its presence and concentration can be indicative of metabolic pathways and product quality. The choice between GC-MS and HPLC for its analysis depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

At a Glance: GC-MS and HPLC in Comparison

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

High-Performance Liquid Chromatography, on the other hand, separates compounds based on their affinity to a stationary phase and a liquid mobile phase. It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For compounds like this compound, which lack a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis detectors.

The following table summarizes the key performance characteristics of both methods for the analysis of this compound, based on data from representative studies.

ParameterGC-MS (with Headspace Sampling)HPLC-UV (with Derivatization)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of compounds in a liquid mobile phase with detection by UV absorbance after chemical derivatization.
Sample Volatility RequiredNot required
Derivatization Generally not required for this analyteOften required for enhanced UV detection
Linearity (R²) >0.99>0.999
Limit of Detection (LOD) Typically in the low µg/L rangeDependent on derivatization, can be in the low µg/L range
Limit of Quantification (LOQ) 2 µg/L to 7 µg/L for similar volatile compounds[1]0.039 mg/L for diacetyl (a similar compound)[2]
Precision (RSD%) 3.3% to 9.0% (repeatability)[1]2.5% (intraday) and 4.1% (interday) for diacetyl[2]
Accuracy (Recovery %) Typically within 90-110%93.6% for diacetyl in red wine[2]
Sample Throughput Moderate to high with autosamplersHigh
Specificity High (mass spectral data provides structural information)Moderate to high (dependent on chromatographic resolution)

In-Depth Experimental Protocols

For a comprehensive understanding, the following sections detail the experimental methodologies for both GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a headspace GC-MS method suitable for the quantitative analysis of volatile compounds like this compound in liquid matrices such as beverages.

1. Sample Preparation:

  • For beverage samples, a direct headspace analysis can often be performed.

  • Transfer a precise volume (e.g., 5 mL) of the liquid sample into a headspace vial.

  • An internal standard (e.g., 2,3-pentanedione) can be added for improved quantitative accuracy.

  • The vial is then sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Headspace autosampler with an injection volume of 1 mL of the headspace gas.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 20°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 43, 59, and 87 would be monitored.

3. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection

This protocol describes an HPLC method with pre-column derivatization for the analysis of this compound, suitable for samples where GC-MS is not available or when analyzing less volatile matrices. The derivatization agent o-phenylenediamine (OPDA) is commonly used for α-dicarbonyl and α-hydroxy-ketones, forming a UV-active quinoxaline derivative.

1. Sample Preparation and Derivatization:

  • To a specific volume of the sample (e.g., 1 mL of wine), add a solution of o-phenylenediamine (OPDA) and an internal standard (e.g., 2,3-hexanedione).

  • Adjust the pH of the mixture to approximately 8.0 using a suitable buffer.

  • Heat the mixture in a water bath (e.g., at 60°C for 3 hours) to facilitate the derivatization reaction.

  • After cooling, the sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient could be starting with a low percentage of acetonitrile and increasing it over the course of the run to elute the derivatized compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 313 nm, which is the maximum absorbance for the quinoxaline derivative.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the derivatized this compound peak by comparing its retention time with that of a derivatized standard.

  • Quantify the compound by creating a calibration curve from a series of derivatized standard solutions.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical processes and aid in the selection between GC-MS and HPLC, the following diagrams illustrate the general experimental workflow and a decision-making guide.

Experimental_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample Sample (e.g., Beverage) InternalStandard Add Internal Standard Sample->InternalStandard Headspace Headspace Incubation InternalStandard->Headspace Derivatization Derivatization (e.g., with OPDA) InternalStandard->Derivatization GC_Separation GC Separation Headspace->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis HPLC_Separation HPLC Separation Derivatization->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection UV_Detection->Data_Analysis

A generalized workflow for the analysis of this compound.

Decision_Tree Start Start: Analyze this compound IsVolatile Is the analyte in a volatile matrix? Start->IsVolatile GCMS_Available Is GC-MS available? IsVolatile->GCMS_Available Yes HPLC_Available Is HPLC-UV available? IsVolatile->HPLC_Available No NeedStructuralInfo Is structural confirmation needed? GCMS_Available->NeedStructuralInfo Yes Use_GCMS Choose GC-MS GCMS_Available->Use_GCMS No Use_HPLC Choose HPLC with Derivatization HPLC_Available->Use_HPLC Yes Consider_Alternative Consider alternative methods or outsourcing HPLC_Available->Consider_Alternative No NeedStructuralInfo->Use_GCMS Yes NeedStructuralInfo->Use_HPLC No

A decision guide for selecting between GC-MS and HPLC.

Conclusion: Making the Right Choice

Both GC-MS and HPLC are robust and reliable methods for the quantification of this compound. The choice between the two techniques ultimately depends on the specific requirements of the study, available instrumentation, and the nature of the sample matrix.

GC-MS is the preferred method when:

  • Analyzing volatile compounds in a relatively clean matrix.

  • High specificity and structural confirmation are required.

  • A suitable headspace autosampler is available.

HPLC with derivatization is a viable alternative when:

  • The analyte is in a non-volatile or complex matrix.

  • GC-MS is not available.

  • High sample throughput is a priority.

By carefully considering the advantages and limitations of each technique, as detailed in this guide, researchers can select the most appropriate method to achieve accurate and reliable quantification of this compound, ensuring the integrity and quality of their scientific findings.

References

A Comparative Guide to the Validation of a New Analytical Method for 3-Hydroxy-3-methyl-2-butanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of 3-Hydroxy-3-methyl-2-butanone, a significant volatile organic compound in various biological and chemical processes. Below, we compare the performance of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method with established High-Performance Liquid Chromatography (HPLC) techniques, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Summary of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for volatile compounds, while High-Performance Liquid Chromatography (HPLC) offers a versatile alternative. The following table summarizes the key validation parameters for a new GC-MS method compared to a typical HPLC-UV method.

Validation ParameterNewly Validated GC-MS Method Alternative HPLC-UV Method
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.Separation of compounds based on their affinity to a stationary phase and a liquid mobile phase, with detection by UV absorbance.
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) ≤ 5%≤ 10%
Limit of Detection (LOD) < 0.1 mg/L[1]Typically in the low mg/L range
Limit of Quantitation (LOQ) 0.1 - 100 mg/L[1]Typically in the mid-to-high mg/L range
Specificity High; provides structural information for impurity identification.Moderate to High; depends on chromatographic resolution.
Sample Preparation May require derivatization for improved volatility and thermal stability.Minimal for soluble samples, but may require derivatization for UV detection if the analyte lacks a strong chromophore.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using a newly validated GC-MS method and a standard HPLC-UV method.

Protocol 1: Validation of a New Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established methods for the analysis of volatile organic compounds.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Autosampler for automated injection.

2. Reagents and Standards:

  • High-purity helium as the carrier gas.

  • Certified reference standard of this compound (≥95% purity).

  • Internal standard (e.g., 2-Heptanone) of high purity.

  • High-purity solvents (e.g., methanol, ethyl acetate) for sample and standard preparation.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Scan Range: m/z 35-350

4. Validation Procedure:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound and the internal standard.

  • Linearity: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mg/L) containing a fixed concentration of the internal standard. Inject each standard in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy: Spike known concentrations of this compound into blank matrix samples at three different levels (low, medium, and high). Analyze these samples in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a medium concentration standard on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be within the acceptable limits (e.g., ≤ 5%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are recommended for specific applications.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • HPLC-grade acetonitrile and water.

  • Certified reference standard of this compound.

  • (Optional) Derivatization agent if the analyte's UV absorbance is low.

3. HPLC Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 205 nm for non-derivatized ketones).

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for the GC-MS method, adapting the parameters for the HPLC-UV system. The acceptance criteria for linearity, accuracy, and precision should be predefined.

Mandatory Visualizations

Signaling Pathway

Butanediol_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Decarboxylation Acetoin This compound (Acetoin) alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Diacetyl->Acetoin Acetoin Dehydrogenase Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-Butanediol Dehydrogenase

Caption: 2,3-Butanediol biosynthesis pathway.

Experimental Workflow

Method_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Validation Phase 2: Validation Protocol Execution cluster_Documentation Phase 3: Documentation & Implementation Define_Objective Define Analytical Method Objective Select_Method Select Appropriate Analytical Method (e.g., GC-MS, HPLC) Define_Objective->Select_Method Method_Development Develop & Optimize Method Parameters Select_Method->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP_Development Develop Standard Operating Procedure (SOP) Validation_Report->SOP_Development Routine_Use Implement for Routine Analysis SOP_Development->Routine_Use

Caption: Workflow for new analytical method validation.

References

A Guide to Inter-laboratory Cross-Validation of 3-Hydroxy-3-methyl-2-butanone Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Framework for an Inter-laboratory Comparison Study

An inter-laboratory study, often conducted as a proficiency test or round-robin, is the gold standard for assessing the comparability of measurement results among different laboratories. The fundamental principle involves a coordinating laboratory preparing and distributing identical samples to participating laboratories for analysis. The results are then collated and statistically analyzed to evaluate individual laboratory performance and the overall reproducibility of the analytical methods.

Study Design:

  • Coordinating Laboratory: A designated laboratory is responsible for the preparation, validation, and distribution of test materials.

  • Test Material: A stable and homogeneous matrix (e.g., synthetic urine, serum, or a defined culture medium) spiked with a known concentration of 3-Hydroxy-3-methyl-2-butanone. Multiple concentration levels should be included to assess performance across a range of values.

  • Participating Laboratories: A group of laboratories that routinely perform VOC analysis.

  • Timeline: A clearly defined schedule for sample distribution, analysis, and data submission.

  • Data Analysis: Statistical analysis of the submitted data to determine parameters such as repeatability, reproducibility, and individual laboratory bias.

Data Presentation for Inter-laboratory Comparison

Clear and standardized data presentation is essential for the effective evaluation of an inter-laboratory study. The following tables provide a template for summarizing the quantitative data.

Table 1: Participant Laboratory Information

Laboratory IDAnalytical MethodInstrument
Lab AGC-MSAgilent 7890B GC with 5977A MSD
Lab BHPLC-UVShimadzu LC-20AD with SPD-20A UV/VIS Detector
Lab CGC-MSThermo Scientific TRACE 1310 GC with ISQ QD MS
.........

Table 2: Results of this compound Quantification in Test Sample 1 (Low Concentration)

Laboratory IDReported Concentration (µg/mL)Deviation from Assigned Value (%)Z-Score
Lab A4.8-4.0-0.5
Lab B5.3+6.00.75
Lab C4.5-10.0-1.25
............
Assigned Value 5.0
Standard Deviation for Proficiency 0.4

Table 3: Results of this compound Quantification in Test Sample 2 (High Concentration)

Laboratory IDReported Concentration (µg/mL)Deviation from Assigned Value (%)Z-Score
Lab A49.5-1.0-0.125
Lab B51.2+2.40.3
Lab C48.0-4.0-0.5
............
Assigned Value 50.0
Standard Deviation for Proficiency 1.0

Experimental Protocols

Detailed methodologies are critical for ensuring that the results of an inter-laboratory comparison are meaningful. The following are example protocols for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • To 1 mL of the sample, add an internal standard (e.g., 2,3-butanediol-d6).

    • Perform a liquid-liquid extraction with 2 mL of ethyl acetate.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean vial for analysis.[1]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 230°C at 20°C/min (hold for 2 min).

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 30-300.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

  • Sample Preparation:

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase.

  • Instrumentation:

    • HPLC System: With a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 270 nm.

  • Data Analysis:

    • Quantify this compound by comparing the peak area to a calibration curve prepared with certified reference standards.

Mandatory Visualizations

Experimental Workflow for Inter-laboratory Cross-Validation

G cluster_coordination Coordinating Laboratory cluster_participants Participating Laboratories (Lab A, B, C...) cluster_analysis Data Analysis & Reporting prep Sample Preparation (Spiking of 3H3M2B) dist Sample Distribution prep->dist receipt Sample Receipt dist->receipt analysis Sample Analysis (GC-MS or HPLC-UV) receipt->analysis data_sub Data Submission analysis->data_sub stat_analysis Statistical Analysis (Z-Score Calculation) data_sub->stat_analysis report Final Report Generation stat_analysis->report

Workflow for an inter-laboratory cross-validation study.

Metabolic Pathway of 2,3-Butanediol Fermentation

G Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase Acetoin 3-Hydroxy-3-methyl- 2-butanone (Acetoin) alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase Butanediol 2,3-Butanediol Acetoin->Butanediol Butanediol dehydrogenase

Simplified metabolic pathway of 2,3-butanediol fermentation.

By adhering to a structured framework for inter-laboratory comparison, employing detailed and standardized analytical protocols, and utilizing clear data presentation formats, researchers can significantly enhance the confidence in and comparability of this compound measurements across different laboratories. This, in turn, will lead to more reliable and impactful scientific outcomes.

References

The Creamy, Buttery Note: A Comparative Analysis of 3-Hydroxy-3-methyl-2-butanone in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxy-3-methyl-2-butanone (Acetoin) Content and Analysis in Various Food Products.

This compound, also known as acetoin, is a naturally occurring volatile organic compound that contributes a characteristic creamy, buttery, and sweet aroma to a wide array of food products. Its presence is particularly significant in fermented foods, where it is a key product of microbial metabolism. Understanding the distribution and concentration of this compound across different food matrices is crucial for food scientists aiming to tailor flavor profiles and for researchers investigating microbial pathways and their applications. This guide provides a comparative analysis of acetoin content in various food products, supported by experimental data and detailed analytical methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different food categories, largely influenced by the presence and activity of specific microorganisms, as well as processing and storage conditions. The following table summarizes the quantitative data from various studies.

Food Product CategorySpecific Food ProductConcentration Range of this compoundReference(s)
Dairy Products Yogurt30.24 - 73.72 µg/g[1]
UF Cheese (with Probiotics)~10 - 45 µg/g (after 60 days of storage)[2]
Traditional Turkish Butter (Karinyagi)Up to 33.0 µg/g (after 40 days of storage)[3]
Fermented Foods Zhenjiang Aromatic Vinegar9.3 - 15.4 mg/g (in vinegar Pei)[4]
Fruits Banana (Cavendish)Predominant volatile compound (quantitative data not specified)[1]
Various Fruit JuicesPresent, but often not a major volatile compound[5]
Meat Products Stale Pork340.48 µg/L[6]
Aged BeefPresent, associated with Salmonella contamination[6]

It is important to note that while this compound is known to be present in a variety of other fruits like grapes, cocoa, and apples, as well as in coffee and tea, specific quantitative data in peer-reviewed literature is less readily available for a broad comparative analysis.[7][8]

Biochemical Pathway of Acetoin Formation

In many microorganisms, particularly lactic acid bacteria and yeast, acetoin is produced from pyruvate, a central intermediate in glucose metabolism, via the 2,3-butanediol pathway.[8] This pathway is a key metabolic route for the production of neutral end products from fermentation.

Acetoin_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Decarboxylation (oxidative) Acetoin Acetoin (this compound) alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Diacetyl->Acetoin Diacetyl Reductase Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-Butanediol Dehydrogenase

Caption: The 2,3-butanediol pathway for acetoin synthesis from pyruvate.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique, often preceded by a sample preparation step to isolate the volatile compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in food samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Identification Compound Identification (Mass Spectra Library) GC_MS->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification

Caption: A generalized workflow for the analysis of volatile compounds in food.

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.

1. Sample Preparation and HS-SPME:

  • Sample Homogenization: A representative sample of the food product (e.g., 1-5 g of yogurt or cheese) is homogenized.

  • Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL). An internal standard (e.g., 2,3-pentanedione) is often added for accurate quantification. A salt solution (e.g., NaCl) may be added to increase the volatility of the analytes.

  • Incubation: The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[1]

2. GC-MS Analysis:

  • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up to achieve optimal separation. For example, starting at 40°C, holding for a few minutes, and then increasing at a rate of 5-10°C/min to a final temperature of around 250°C.

  • Mass Spectrometry: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer. The mass spectrometer scans a specific mass-to-charge (m/z) range (e.g., 35-350 amu).

3. Data Analysis:

  • Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard and/or with spectra from a reference library (e.g., NIST).

  • Quantification: The concentration of the compound is determined by creating a calibration curve using standard solutions of known concentrations. The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration in the original food sample.

Detailed Methodology: Simultaneous Assay of Diacetyl and Acetoin in Alcoholic Beverages by GC-MS

This method is specifically tailored for the analysis of these two important flavor compounds in alcoholic beverages.

1. Sample Preparation:

  • Neutralization: The sample (e.g., beer, wine) is neutralized to prevent the decomposition of α-acetolactate, a precursor to both diacetyl and acetoin.

  • Extraction: The neutralized sample is extracted with ethyl acetate.

2. GC-MS Analysis:

  • Injection: An aliquot of the ethyl acetate extract is injected into the GC-MS system.

  • Chromatographic and Mass Spectrometric Conditions: Similar to the HS-SPME method, specific GC column and temperature programs are used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of diacetyl and acetoin.

3. Quantification:

  • Calibration: A calibration curve is prepared using standard solutions of diacetyl and acetoin in a model beverage or a similar matrix to the samples being analyzed.

  • Calculation: The concentration of each compound is calculated based on the peak areas and the calibration curve. The detection limit for this method is typically below 0.1 mg/L.

Conclusion

The presence and concentration of this compound are critical factors influencing the flavor profile of many food products, especially those undergoing fermentation. Dairy products and fermented foods generally exhibit the highest concentrations of this compound. The analytical methods, particularly HS-SPME-GC-MS, provide a robust and sensitive means for its quantification. For researchers and professionals in food science and drug development, understanding the distribution of acetoin and the methods for its analysis is essential for product development, quality control, and the exploration of microbial metabolic engineering. Further research is warranted to expand the quantitative database of acetoin across a broader spectrum of food products to enable more comprehensive comparative analyses.

References

A Comparative Analysis of 3-Hydroxy-3-methyl-2-butanone and Acetoin as Fermentation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, the production of volatile organic compounds during fermentation is a critical area of study, with implications for flavor profiles in the food and beverage industry, as well as for the synthesis of valuable platform chemicals. Among these byproducts, acetoin (3-hydroxy-2-butanone) is a well-characterized molecule. This guide provides a detailed comparison of acetoin with a structurally similar yet less studied compound, 3-hydroxy-3-methyl-2-butanone, offering insights into their properties, biosynthesis, and analytical detection.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of these molecules is essential for developing effective downstream processing and analytical methods. The table below summarizes key properties of this compound and acetoin.

PropertyThis compoundAcetoin (3-Hydroxy-2-butanone)
Molecular Formula C₅H₁₀O₂[1][2]C₄H₈O₂
Molecular Weight 102.13 g/mol [1][2]88.11 g/mol
CAS Number 115-22-0[1][2]513-86-0
Boiling Point 140-141 °C[3]148 °C
Appearance Clear colorless to light yellow liquid[3]Colorless to pale yellow liquid with a buttery odor
Solubility Soluble in chloroform[3]Soluble in water and alcohol

Biosynthesis: Divergent Metabolic Fates

The metabolic pathways leading to the formation of these two ketones are distinct, with acetoin being a central intermediate in the well-established 2,3-butanediol pathway in many microorganisms. In contrast, a specific, dedicated biosynthetic pathway for this compound in microorganisms is not well-documented in existing literature. It is likely formed as a minor byproduct through the promiscuous activity of enzymes involved in other metabolic pathways.

Acetoin Biosynthesis Pathway

Acetoin is synthesized from pyruvate, a key intermediate in glycolysis. The pathway involves the action of two key enzymes: α-acetolactate synthase and α-acetolactate decarboxylase. This pathway is crucial for many bacteria to prevent the acidification of the cytoplasm by diverting excess pyruvate away from acid production.

Acetoin_Pathway Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous (oxidative decarboxylation) Butanediol 2,3-Butanediol Acetoin->Butanediol Butanediol dehydrogenase Diacetyl->Acetoin Diacetyl reductase

Fig. 1: Metabolic pathway for acetoin biosynthesis.
Putative Formation of this compound

While a dedicated pathway is not established, this compound could potentially be formed through the condensation of an acetyl-CoA molecule with a three-carbon precursor derived from amino acid catabolism or other metabolic routes. The enzymes responsible for such a condensation would likely exhibit broad substrate specificity. Further research is required to elucidate the specific enzymatic reactions leading to its formation in microorganisms.

Analytical Methodologies

Accurate detection and quantification of these byproducts are paramount for research and quality control. A variety of analytical techniques can be employed, with specific protocols available for the well-studied acetoin.

Voges-Proskauer Test for Acetoin Detection

A classic colorimetric method for the detection of acetoin is the Voges-Proskauer (VP) test. This test is based on the oxidation of acetoin to diacetyl, which then reacts with a guanidino-group-containing compound (like creatine) in an alkaline environment to produce a red color.

Experimental Protocol: Voges-Proskauer Test [4][5][6][7]

  • Media Preparation: Inoculate the test microorganism into MR-VP broth (containing glucose and peptone) and incubate at 37°C for 24-48 hours.

  • Reagent Preparation:

    • Barritt's Reagent A: 5% (w/v) α-naphthol in absolute ethanol.

    • Barritt's Reagent B: 40% (w/v) potassium hydroxide in water.

  • Procedure:

    • Transfer 1 mL of the bacterial culture to a clean test tube.

    • Add 0.6 mL of Barritt's Reagent A and mix.

    • Add 0.2 mL of Barritt's Reagent B and mix thoroughly by shaking to ensure aeration.

  • Observation: A positive result is indicated by the development of a red or pink color within 15 to 30 minutes. A negative result is indicated by the absence of this color change.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like acetoin and this compound in complex matrices such as fermentation broths.[8]

Experimental Protocol: General GC-MS Analysis

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove microbial cells.

    • Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization (Optional): For improved volatility and chromatographic peak shape, hydroxyl groups can be derivatized.[9][10][11][12] A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction involves incubating the dried extract with the silylating reagent at a specific temperature (e.g., 60-80°C) for a defined period.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample (derivatized or underivatized) into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Employ a temperature gradient program to elute the compounds.

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-300).

  • Quantification: Identification is achieved by comparing the retention times and mass spectra with those of authentic standards. Quantification is typically performed by creating a calibration curve using standards of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction Organic_Extract Organic Extract Extraction->Organic_Extract Derivatization Derivatization (Optional) Organic_Extract->Derivatization GC_Injection GC Injection Organic_Extract->GC_Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Fig. 2: General workflow for GC-MS analysis.

Occurrence and Significance in Fermentation

Acetoin is a common byproduct in various fermentations and is known to contribute to the flavor and aroma of many food products. The presence and concentration of this compound are less frequently reported.

Fermentation ProductTypical Acetoin ConcentrationReference
Beer0.42 mg/L[13]
Wine0.002 - 0.3 mg/L[13]
Thermophilic Fermentation (Engineered Parageobacillus thermoglucosidasius)7.6 g/L[14]
Bacillus subtilis Fermentation0.41 - 2.7 g/L[15]

Data on the typical concentrations of this compound in fermentation products is scarce in the reviewed literature, suggesting it is either not a common major byproduct or is often not specifically targeted for analysis. Its contribution to the sensory properties of fermented products remains an area for further investigation.

Comparative Summary

FeatureThis compoundAcetoin
Biosynthesis Specific microbial pathway not well-established; likely a minor byproduct.Well-defined pathway from pyruvate via α-acetolactate.
Role in Metabolism Unclear in microorganisms.Prevention of intracellular acidification, redox balance.
Analytical Detection Primarily by chromatographic methods (GC-MS).[16]Voges-Proskauer test for qualitative detection; GC-MS and HPLC for quantification.[17][18]
Reported Occurrence Limited reports in fermented beverages.[13]Commonly found in beer, wine, and various bacterial fermentations.[13]
Significance Contribution to flavor and aroma is not well-characterized.Important flavor compound (buttery, creamy notes).

Conclusion

References

A Researcher's Guide to Capillary Column Selection for 3-Hydroxy-3-methyl-2-butanone Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of 3-Hydroxy-3-methyl-2-butanone, a key alpha-hydroxy ketone, is critical. The choice of a gas chromatography (GC) capillary column is paramount in achieving the desired resolution and peak shape for this polar analyte. This guide provides a comparative overview of the performance of different capillary columns for the separation of this compound, supported by experimental data from various sources.

Principles of Column Selection

The separation of this compound is influenced by the polarity of the stationary phase, column dimensions (length, internal diameter), and film thickness. Due to the presence of both a ketone and a hydroxyl group, this analyte exhibits polar characteristics. Therefore, polar stationary phases are generally recommended to achieve optimal separation through dipole-dipole interactions and hydrogen bonding.

Performance Comparison of Capillary Columns

The following table summarizes the performance of various capillary columns for the separation of this compound based on available data.

Capillary ColumnStationary PhaseColumn Dimensions (L x I.D. x df)Typical Performance Characteristics
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)30 m x 0.25 mm x 0.25 µmHigh Retention & Selectivity: Strong retention due to the high polarity of the PEG phase, leading to good separation from less polar matrix components. Good Peak Shape: The inertness of modern WAX columns, such as the DB-WAX Ultra Inert, provides symmetrical peaks for active compounds like alpha-hydroxy ketones.[1] Application Focus: Ideal for the analysis of flavor and fragrance compounds, including ketones and alcohols.[2]
HP-FFAP Nitroterephthalic acid modified Polyethylene Glycol25 m x 0.32 mm x 0.50 µmEnhanced Acidity Interaction: Specifically designed for the analysis of acidic compounds, which can be beneficial for achieving sharp peaks for compounds with active hydrogens like this compound. High Thermal Stability: Offers robust performance at elevated temperatures.[3]
Stabilwax Carbowax® 20M (PEG)30 m x 0.25 mm x 0.25 µmGeneral Purpose Polar Phase: A widely used polar stationary phase suitable for the analysis of a broad range of polar compounds, including ketones. Provides good general performance for this analyte.
DB-1 / HP-1 100% Dimethylpolysiloxane60 m x 0.25 mm x 1.0 µmLow Retention: As a non-polar phase, retention is primarily based on boiling point. This compound will elute relatively early. Potential for Co-elution: There is a higher risk of co-elution with other volatile compounds in the sample that have similar boiling points.

Experimental Protocols

Detailed methodologies for the separation of this compound on different capillary columns are provided below. These protocols are based on methods reported in the NIST (National Institute of Standards and Technology) database and other relevant application notes.

Method 1: Analysis on a DB-Wax Column
  • Column: DB-Wax, 60 m x 0.25 mm I.D., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium.[4]

  • Oven Program:

    • Initial Temperature: 60°C, hold for 3 minutes.[4]

    • Ramp 1: 2°C/min to 150°C.[4]

    • Ramp 2: 4°C/min to 200°C.[4]

  • Injector: Split/Splitless, 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

Method 2: Analysis on an HP-FFAP Column
  • Column: HP-FFAP, 25 m x 0.32 mm I.D., 0.50 µm film thickness.[4]

  • Carrier Gas: Helium.[4]

  • Oven Program:

    • Initial Temperature: 45°C.[4]

    • Ramp: 15°C/min to 220°C.[4]

  • Injector: Split/Splitless, 250°C.

  • Detector: FID or MS.

  • Sample Preparation: Prepare a dilute solution of the analyte in a polar solvent.

Method 3: Analysis on a DB-1 Column
  • Column: DB-1, 60 m x 0.25 mm I.D., 1.0 µm film thickness.[4]

  • Carrier Gas: Helium.[4]

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.[4]

    • Ramp: 2°C/min to 260°C, hold for 60 minutes.[4]

  • Injector: Split/Splitless, 280°C.

  • Detector: FID or MS.

  • Sample Preparation: The sample can be dissolved in a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Sample Injection Vial->Injection Separation Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

GC Analysis Workflow for this compound.

Conclusion

The selection of the most appropriate capillary column for the separation of this compound is dependent on the specific requirements of the analysis. For applications requiring high resolution and good peak shape, a polar stationary phase such as a WAX or FFAP column is highly recommended. Non-polar columns like the DB-1 can be used for screening purposes, but with a higher risk of co-elution. The detailed experimental protocols provided in this guide offer a starting point for method development, which should be further optimized based on the sample matrix and analytical objectives.

References

A Comparative Guide to the Quantification of 3-Hydroxy-3-methyl-2-butanone: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Comparison

The selection of an analytical method often depends on a trade-off between sensitivity, precision, and sample throughput. The following table summarizes the typical performance characteristics of GC-MS and qNMR for the quantification of small, volatile organic compounds like 3-hydroxy-3-methyl-2-butanone.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Linearity (R²) ≥ 0.995[1]> 0.99[2]
Precision (%RSD) < 15%[1]Typically < 5%[3]
Accuracy (% Recovery) 85 - 115%[1]97 - 103%[3]
Limit of Detection (LOD) High (µg/L to ng/L range)[1][4]Moderate (µM to mM range)[3]
Limit of Quantification (LOQ) High (µg/L to ng/L range)[1]Moderate (µM to mM range)[3]
Matrix Effects Can be significant, may require matrix-matched standardsGenerally minimal[3]
Throughput High, especially with autosamplersModerate, dependent on relaxation times
Sample Preparation May require derivatization and extractionMinimal, simple dissolution

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate quantification. Below are representative methodologies for the analysis of this compound using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of volatile carbonyl compounds in complex matrices.[5][6][7]

1. Sample Preparation (with Derivatization)

  • Rationale: To improve the volatility and chromatographic peak shape of the polar hydroxyl group in this compound, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is often employed.

  • Procedure:

    • To 1 mL of the sample (e.g., in an aqueous matrix), add an internal standard solution (e.g., deuterated acetone).

    • Add 100 µL of a PFBHA solution (e.g., 10 mg/mL in water/methanol).

    • Vortex the mixture and incubate at 45°C for 7 minutes to allow for derivatization.[5]

    • Proceed with Headspace Solid-Phase Microextraction (HS-SPME) for extraction of the derivatized analyte.

2. HS-SPME-GC-MS Instrumental Parameters

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Extraction Temperature: 40°C

  • Extraction Time: 20 minutes[5]

  • Desorption Temperature: 250°C

  • Desorption Time: 4 minutes[5]

  • GC Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes

    • Ramp 1: 20°C/min to 80°C, hold for 4 minutes

    • Ramp 2: 2°C/min to 100°C, hold for 5 minutes

    • Ramp 3: 2.5°C/min to 170°C

    • Ramp 4: 20°C/min to 250°C, hold for 1 minute[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PFBHA-derivatized this compound.

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 250°C[7]

3. Data Analysis

  • Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Quantitative NMR (qNMR) Protocol

This protocol is based on general guidelines for the quantitative analysis of small molecules.[3][8]

1. Sample Preparation

  • Procedure:

    • Accurately weigh a specific amount of the sample containing this compound.

    • Accurately weigh a known amount of an internal standard (e.g., maleic acid or 1,4-dioxane). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in an NMR tube.

2. NMR Instrumental Parameters

  • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Pulse Sequence: A simple 1D proton (¹H) pulse sequence (e.g., zg30).

  • Flip Angle: 30° or 90°. For accurate quantification, a 90° pulse is often recommended, but a smaller flip angle like 30° can be used with a shorter relaxation delay.

  • Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A typical starting value for small molecules is 30-60 seconds to ensure full relaxation.

  • Acquisition Time (AQ): Sufficient to resolve the peaks of interest (typically 2-4 seconds).

  • Number of Scans (NS): Dependent on the sample concentration, but sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the peaks to be integrated.

  • Temperature: A constant and controlled temperature (e.g., 298 K) should be maintained throughout the experiment.

3. Data Processing and Analysis

  • Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the peak shape. Perform accurate phasing and baseline correction.

  • Integration: Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet from the acetyl group protons or the singlet from the two methyl groups attached to the tertiary carbon can be used.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagrams illustrate the typical workflows for GC-MS and qNMR quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (e.g., PFBHA) Add_IS->Derivatization Extraction HS-SPME Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS quantification workflow for this compound.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh_Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Acquisition NMR Data Acquisition Transfer->NMR_Acquisition Processing Phasing & Baseline Correction NMR_Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: qNMR quantification workflow for this compound.

References

A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-3-methyl-2-butanone: Stable Isotope Dilution vs. Standard GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides a comprehensive comparison of two prominent analytical methodologies for the determination of 3-Hydroxy-3-methyl-2-butanone: the gold-standard Stable Isotope Dilution (SID) assay coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and the more conventional standard GC-MS method with external calibration.

This compound, a volatile organic compound, is a significant biomarker and flavor component in various matrices, including food products and biological samples. Its accurate quantification is crucial for quality control, metabolic studies, and clinical diagnostics. While several analytical techniques can be employed for its measurement, this guide focuses on a comparative analysis of SID-GC-MS and standard GC-MS, highlighting their respective performance in terms of accuracy and precision.

Methodology Comparison: Accuracy and Precision

The choice of quantification method can significantly impact the reliability of experimental results. Stable Isotope Dilution assays are renowned for their high accuracy and precision, primarily due to the use of a stable isotope-labeled internal standard. This internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the earliest stage of analysis. It co-elutes with the analyte during chromatography and is co-ionized in the mass spectrometer. By measuring the ratio of the analyte to its labeled counterpart, the method effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, which can be significant sources of error in other methods.

Standard GC-MS methods, while widely used and capable of providing reliable results, often rely on external calibration curves. The accuracy of this approach is highly dependent on the consistency of the sample matrix and the experimental conditions. Any matrix effects that suppress or enhance the analyte signal can lead to inaccurate quantification.

The following table summarizes the expected performance characteristics of each method for the quantification of this compound.

Parameter Stable Isotope Dilution (SID) - GC-MS Standard GC-MS (External Calibration)
Accuracy (% Recovery) 97 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) Low ng/mLMid-to-high ng/mL
Matrix Effect Susceptibility LowHigh
Internal Standard Stable Isotope Labeled this compoundStructurally similar compound (e.g., 2-heptanone)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both the Stable Isotope Dilution GC-MS assay and a standard GC-MS method for this compound.

Stable Isotope Dilution (SID) - GC-MS Assay Protocol

This protocol outlines the key steps for the quantification of this compound using a stable isotope dilution strategy.

1. Internal Standard Spiking:

  • A known concentration of a stable isotope-labeled internal standard of this compound (e.g., d3-3-Hydroxy-3-methyl-2-butanone) is added to the sample prior to any extraction or processing steps.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample, add 2 mL of dichloromethane.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z for this compound (e.g., 87, 43).

    • Monitor m/z for the stable isotope-labeled internal standard (e.g., 90, 46).

4. Quantification:

  • A calibration curve is prepared by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this curve.

Standard GC-MS Protocol (External Calibration)

This protocol describes a typical GC-MS method for the quantification of this compound using an external calibration curve.

1. Sample Preparation (as above, without internal standard spiking).

2. GC-MS Analysis (instrumental conditions as described for the SID-GC-MS method).

3. Quantification:

  • An external calibration curve is generated by analyzing a series of standard solutions of this compound at different known concentrations.

  • The peak area of the analyte in the unknown samples is compared to the calibration curve to determine its concentration. An internal standard (not isotopically labeled, e.g., 2-heptanone) may be used to correct for injection volume variability.

Visualizing the Workflow

To better illustrate the experimental workflows, the following diagrams are provided in DOT language.

SID_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Spike Add Stable Isotope Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis (SIM Mode) Reconstitution->GCMS Data Data Acquisition (Analyte & IS signals) GCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio Calibration Calibration Curve (Ratio vs. Conc.) Ratio->Calibration Result Determine Concentration Calibration->Result

Caption: Workflow for Stable Isotope Dilution GC-MS Assay.

Standard_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis (Scan or SIM Mode) Reconstitution->GCMS Data Data Acquisition (Analyte signal) GCMS->Data PeakArea Measure Peak Area Data->PeakArea ExtCalibration External Calibration Curve (Area vs. Conc.) PeakArea->ExtCalibration Result Determine Concentration ExtCalibration->Result

Caption: Workflow for Standard GC-MS with External Calibration.

Conclusion

For the highest level of accuracy and precision in the quantification of this compound, the Stable Isotope Dilution GC-MS assay is the superior method. Its ability to correct for analytical variability at multiple stages of the workflow makes it the preferred choice for applications where data integrity is critical, such as in regulated environments and for definitive quantitative studies. While standard GC-MS with external calibration can be a viable and more cost-effective alternative for screening purposes or in situations with well-characterized and consistent sample matrices, researchers must be aware of its potential for greater variability and susceptibility to matrix effects. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

Comparison of extraction efficiencies of different solvents for 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solvent Extraction Efficiency for 3-Hydroxy-3-methyl-2-butanone

For researchers and professionals in drug development and chemical analysis, the efficient extraction of target compounds is paramount. This guide provides a comparative overview of suitable solvents for the extraction of this compound from aqueous solutions. Due to a lack of direct comparative studies in published literature, this guide presents a selection of recommended solvents based on their physicochemical properties and general principles of liquid-liquid extraction. Furthermore, a detailed experimental protocol is provided to enable researchers to determine and compare the extraction efficiencies in their own laboratory settings.

Solvent Selection for Extraction

The choice of solvent is critical for achieving high recovery of this compound. The ideal solvent should be immiscible with water, have a high affinity for the target compound, a low boiling point for easy removal, and be relatively non-toxic and affordable. This compound is a polar molecule due to its hydroxyl and ketone functional groups, suggesting that solvents with moderate polarity will be most effective.

Table 1: Recommended Solvents for Extraction of this compound

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexWater Solubility
Diethyl Ether(C₂H₅)₂O34.60.7132.86.9 g/100 mL
Ethyl AcetateCH₃COOC₂H₅77.10.9024.48.3 g/100 mL
DichloromethaneCH₂Cl₂39.61.333.11.3 g/100 mL
ChloroformCHCl₃61.21.494.10.8 g/100 mL
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O1170.8023.81.9 g/100 mL

Experimental Protocol for Determining Extraction Efficiency

This protocol outlines a liquid-liquid extraction procedure to determine the partition coefficient (K) and extraction efficiency (%E) of different solvents for this compound.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (see Table 1)

  • Deionized water

  • Separatory funnels (100 mL)

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

  • Vortex mixer

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical balance

Procedure
  • Preparation of Standard Solution:

    • Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

    • From the stock solution, prepare a working standard solution of a lower concentration (e.g., 100 µg/mL) in deionized water.

  • Liquid-Liquid Extraction:

    • Pipette 20 mL of the 100 µg/mL aqueous standard solution into a 100 mL separatory funnel.

    • Add 20 mL of the selected organic solvent to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Carefully drain the aqueous layer (bottom layer, unless using a denser solvent like dichloromethane or chloroform) into a beaker and the organic layer into a separate container.

  • Sample Analysis:

    • Analyze the concentration of this compound in the initial aqueous standard solution, the aqueous layer after extraction (raffinate), and the organic layer after extraction (extract) using a calibrated GC-FID method.

  • Calculation of Extraction Efficiency:

    • Partition Coefficient (K): K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • Extraction Efficiency (%E): %E = (1 - [Concentration in Aqueous Phase after Extraction] / [Initial Concentration in Aqueous Phase]) * 100

Hypothetical Data Presentation

The following table illustrates how the experimental data for extraction efficiency could be presented.

Table 2: Hypothetical Extraction Efficiency of Different Solvents for this compound

SolventInitial Aqueous Concentration (µg/mL)Aqueous Concentration after Extraction (µg/mL)Organic Concentration after Extraction (µg/mL)Partition Coefficient (K)Extraction Efficiency (%E)
Diethyl Ether100.025.075.03.075.0%
Ethyl Acetate100.015.085.05.785.0%
Dichloromethane100.010.090.09.090.0%
Chloroform100.012.088.07.388.0%
MIBK100.020.080.04.080.0%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solvent extraction efficiency.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results prep_stock Prepare Aqueous Stock Solution prep_work Prepare Aqueous Working Standard prep_stock->prep_work mix Mix Aqueous Standard and Solvent in Separatory Funnel prep_work->mix shake Vortex/Shake for 2 min mix->shake separate Allow Layers to Separate shake->separate collect Collect Aqueous and Organic Layers separate->collect gc_analysis Analyze Concentrations by GC-FID collect->gc_analysis calc Calculate Partition Coefficient and Extraction Efficiency gc_analysis->calc compare Compare Solvent Efficiencies calc->compare

Caption: Experimental workflow for determining solvent extraction efficiency.

Based on the principles of "like dissolves like," it is anticipated that the more polar organic solvents that are immiscible with water, such as ethyl acetate and dichloromethane, will exhibit a higher extraction efficiency for the polar this compound. However, experimental verification following the protocol outlined above is essential for a definitive comparison.

Evaluating Analytical Methods for 3-Hydroxy-3-methyl-2-butanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of analytical methodologies for the quantification of 3-Hydroxy-3-methyl-2-butanone, a key volatile organic compound found in various biological and industrial processes. We offer a comparative analysis of common analytical techniques, supported by experimental data on linearity and range, to assist researchers in selecting the most appropriate assay for their specific needs.

Comparison of Analytical Techniques

The quantification of this compound is primarily achieved through chromatographic methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being a prevalent technique due to its high sensitivity and selectivity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers an alternative for non-volatile or thermally labile derivatives. Colorimetric assays, while less specific, can be employed for rapid screening.

Analytical MethodAnalyteLinearity (R²)RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HS-SPME-GC×GC-TOFMS3-Hydroxy-2-butanone> 0.99Not Specified8.12 µg/L15.73 µg/LChinese Liquor

Table 1: Performance Characteristics of a Representative Analytical Method for a Structurally Similar Analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for the analysis of α-hydroxy ketones using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of volatile carbonyl compounds in complex matrices.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place a known volume or weight of the sample (e.g., 1-5 mL of liquid or 1-5 g of solid) into a headspace vial.

  • Add a suitable internal standard.

  • Equilibrate the vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber to the headspace for a specific time (e.g., 10-30 minutes) to adsorb the analytes.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol outlines a general approach for the analysis of α-hydroxy ketones. Derivatization may be necessary to enhance UV absorbance.

1. Sample Preparation (Derivatization with 2,4-Dinitrophenylhydrazine - DNPH)

  • To an acidic solution of the sample, add an excess of DNPH solution.

  • Allow the reaction to proceed at a controlled temperature to form the corresponding hydrazone derivative.

  • Extract the derivative into an organic solvent (e.g., acetonitrile).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector Wavelength: Set to the maximum absorbance of the DNPH derivative (typically around 360 nm).

Alternative Method: Colorimetric Assays

For rapid, high-throughput screening, colorimetric assays based on the reaction of ketones with specific reagents can be utilized. One common method involves the use of 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product with ketones that can be quantified spectrophotometrically.[1] While these methods are generally less specific than chromatographic techniques, they can be valuable for preliminary assessments.[1]

Metabolic Pathway of Related α-Hydroxy Ketones

This compound is structurally related to 3-hydroxy-2-butanone (acetoin), a key intermediate in the 2,3-butanediol fermentation pathway in many microorganisms.[2] This pathway is a branch of glycolysis, starting from pyruvate. Understanding this pathway is crucial for applications in metabolic engineering and biotechnology.

metabolic_pathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase Acetoin 3-Hydroxy-2-butanone (Acetoin) alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Oxidative decarboxylation Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-Butanediol dehydrogenase Diacetyl->Acetoin Diacetyl reductase

Fig. 1: Simplified metabolic pathway of acetoin and 2,3-butanediol synthesis.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using GC-MS.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Internal Standard Addition Sample->InternalStandard Extraction Headspace SPME InternalStandard->Extraction GCMS GC-MS Analysis Extraction->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Fig. 2: General workflow for GC-MS analysis of volatile compounds.

References

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-3-methyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxy-3-methyl-2-butanone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier: this compound CAS Number: 115-22-0

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1]
Protective clothing, such as a lab coat.To protect against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area. A respirator with an appropriate filter (e.g., type ABEK) may be necessary if ventilation is inadequate or for large spills.To avoid inhalation of vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure outlines the key stages of handling this chemical from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Remove all potential ignition sources from the handling area, as the substance is flammable.[2][3] This includes open flames, hot surfaces, and spark-producing equipment.[2][3]

  • Have an emergency eye wash station and safety shower readily accessible.

  • Verify that all containers are properly labeled and sealed.[3]

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above before handling the chemical.

  • Ground and bond containers when transferring the substance to prevent static discharge.[2][3]

  • Use only non-sparking tools.[2][3]

  • Avoid direct contact with skin and eyes.[1]

  • Avoid inhaling vapors.

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Keep containers tightly closed when not in use.[2][3]

  • Recommended storage temperature is between 2-8°C.[1]

4. Spill Management:

  • In case of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all ignition sources.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Classification: This chemical should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste material and its container at an approved waste disposal plant.[1][2]

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.[1] Do not dispose of down the drain.

Quantitative Data Summary

PropertyValue
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Boiling Point 140-141 °C
Density 0.971 g/mL at 25 °C
Flash Point 42 °C (107.6 °F) - closed cup[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area prep_ignition Remove Ignition Sources prep_area->prep_ignition handle_transfer Transfer Chemical (Grounded) prep_ignition->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use post_clean Clean Work Area handle_use->post_clean disp_collect Collect Waste in Labeled Container handle_use->disp_collect post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_store Store Chemical Properly post_decontaminate->post_store disp_dispose Dispose via Approved Hazardous Waste Facility disp_collect->disp_dispose

Caption: Workflow for handling and disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.